Isopropyl crotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7408. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBHSMFGKYLKE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020077 | |
| Record name | 1-Methylethyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-46-4, 18060-77-0 | |
| Record name | 1-Methylethyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl crotonate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6284-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylethyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CROTONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl Crotonate: Chemical Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl crotonate is an organic compound classified as an unsaturated ester. Specifically, it is the isopropyl ester of crotonic acid. Its chemical structure, featuring both a carbon-carbon double bond and an ester functional group, imparts a unique reactivity profile that makes it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characteristic reactions of this compound. While direct applications in drug development are not extensively documented, its role as a potential building block and the biological relevance of the crotonate moiety will be discussed.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a four-carbon chain containing a double bond in the trans (E) configuration, with an ester linkage to an isopropyl group.
-
IUPAC Name: propan-2-yl (2E)-but-2-enoate[1]
-
Synonyms: Isopropyl (E)-crotonate, Crotonic acid isopropyl ester[1]
-
CAS Number: 6284-46-4[1]
-
Molecular Formula: C₇H₁₂O₂[1]
-
Molecular Weight: 128.17 g/mol [1]
-
SMILES: C/C=C/C(=O)OC(C)C[1]
-
InChI Key: AABBHSMFGKYLKE-SNAWJCMRSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Boiling Point | 142-143 °C at 760 mmHg | [2] |
| Specific Gravity | 0.89 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.420 at 20 °C | [2] |
| Flash Point | 40 °C (104 °F) | [2] |
| Solubility | Very slightly soluble in water. Soluble in alcohol. | [2] |
| Purity | Typically ≥98% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy Type | Key Features | Reference(s) |
| ¹H NMR | Data available on public databases like SpectraBase. | [3] |
| ¹³C NMR | Data available on public databases like SpectraBase. | [3] |
| Infrared (IR) | Vapor phase IR spectra are available. | [1][4] |
| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observable. | [1][5] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of crotonic acid with isopropanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[6][7][8]
Materials:
-
Crotonic acid
-
Isopropanol (reagent grade, anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add crotonic acid and an excess of isopropanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 g of carboxylic acid) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation to obtain the final product.
Chemical Reactivity
The chemical reactivity of this compound is dominated by its α,β-unsaturated ester moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon.
Michael Addition
This compound can act as a Michael acceptor, reacting with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.[9][10][11][12] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
General Reaction:
Examples of Michael Donors:
-
Enolates (from ketones, esters, etc.)
-
Organocuprates (Gilman reagents)
-
Amines
-
Thiols
Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[13][14] The electron-withdrawing ester group activates the double bond for this reaction.
General Reaction:
Applications and Biological Relevance
Use as a Building Block in Organic Synthesis
The reactivity of this compound makes it a useful building block in the synthesis of more complex molecules.[15][][17][18] The ability to introduce functionality at the β-position via Michael addition, or to construct cyclic systems through the Diels-Alder reaction, provides synthetic routes to a variety of target structures.
Relevance of the Crotonate Moiety in Biological Systems
While specific biological signaling pathways involving this compound are not well-documented, the crotonate moiety itself has gained significant attention in the field of epigenetics. Histone crotonylation is a post-translational modification that has been linked to cellular metabolism and gene regulation.[19] Short-chain fatty acids (SCFAs), such as crotonate, can influence the levels of histone crotonylation, thereby affecting chromatin structure and gene expression.[19]
This connection suggests that while this compound itself may not be a direct modulator, the study of crotonate esters and their metabolism could provide insights into epigenetic regulatory mechanisms.
Safety Information
This compound is a flammable liquid and vapor.[1] It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile α,β-unsaturated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through Fischer esterification, and its reactivity, particularly in Michael additions and Diels-Alder reactions, makes it a useful intermediate in organic synthesis. While its direct role in drug development is not established, the biological significance of the crotonate moiety in epigenetic regulation highlights a potential area for future research. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl crotonate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isopropyl crotonate, a valuable compound for various scientific applications. This document details its chemical and physical properties, outlines a synthesis methodology, and explores its potential relevance in biological pathways, offering a valuable resource for professionals in research and drug development.
Chemical Identity and Properties
This compound, also known as propan-2-yl (E)-but-2-enoate, is an ester of crotonic acid and isopropanol.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6284-46-4 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 142-143 °C at 760 mmHg | [2] |
| Flash Point | 40 °C (104 °F) | [2] |
| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |
| Purity | >98.0% (GC) | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (crotonic acid) with an alcohol (isopropanol).[4][5]
This protocol outlines the general procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
Crotonic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve crotonic acid in an excess of isopropanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the excess isopropanol using a rotary evaporator. The resulting crude this compound can be further purified by distillation.
Figure 1: Fischer-Speier Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.
Biological Relevance and Potential Applications
While research specifically on this compound in drug development is limited, the biological activity of the crotonate moiety offers intriguing possibilities. Studies have shown that crotonate can play a role in cellular processes, particularly in the context of histone modification and gene regulation.
Recent research has highlighted the role of crotonate in promoting the regeneration of the intestinal epithelium following injury.[6][7] This process is mediated through the crotonylation of histone H3 at lysine 14 (H3K14cr), a post-translational modification that influences chromatin structure and gene expression.[6][7]
The proposed signaling pathway involves the enzyme HBO1 (histone acetyltransferase binding to ORC1), which acts as a histone crotonyltransferase.[6][7] In response to intestinal injury, an increase in intracellular crotonate levels leads to HBO1-mediated H3K14 crotonylation. This, in turn, enhances the expression of genes associated with intestinal stem cells (ISCs), such as Lgr5 and Ascl2, promoting ISC expansion and tissue regeneration.[6][7]
Figure 2: Crotonate-Mediated Intestinal Regeneration Pathway
Caption: Signaling pathway of crotonate-mediated intestinal regeneration.
The potential for this compound to act as a pro-drug or delivery vehicle for crotonate in therapeutic applications warrants further investigation. Its ester linkage could be hydrolyzed in vivo, releasing crotonate to exert its biological effects.
Safety and Handling
This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1] It can cause skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. While direct applications in drug development are not yet established, the biological activity of its crotonate moiety, particularly in regenerative processes, suggests a promising avenue for future research. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in their work.
References
- 1. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 18060-77-0 [thegoodscentscompany.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Crotonate enhances intestinal regeneration after injury via HBO1-mediated H3K14 crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Isopropyl Crotonate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for isopropyl crotonate, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃) Frequency: Varian CFT-20[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~6.95 | Doublet of Quartets (dq) | ~15.6, ~6.9 | 1H | H-3 |
| ~5.80 | Doublet of Quartets (dq) | ~15.6, ~1.8 | 1H | H-2 |
| ~4.95 | Septet | ~6.3 | 1H | H-5 |
| ~1.85 | Doublet of Doublets (dd) | ~6.9, ~1.8 | 3H | H-4 (CH₃) |
| ~1.20 | Doublet (d) | ~6.3 | 6H | H-6, H-7 (2xCH₃) |
Note: The chemical shifts and coupling constants are estimated from the spectrum available on SpectraBase, as referenced by PubChem.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Chloroform-d (CDCl₃)[1] Source: Tokyo Kasei Kogyo Company, Ltd.[1]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~166.0 | C-1 (C=O) |
| ~145.0 | C-3 |
| ~122.5 | C-2 |
| ~67.5 | C-5 |
| ~22.0 | C-6, C-7 (2xCH₃) |
| ~18.0 | C-4 (CH₃) |
Note: The chemical shifts are estimated from the spectrum available on SpectraBase.[1]
IR (Infrared) Spectroscopy Data
Phase: Vapor[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1655 | Medium | C=C stretch (alkene) |
| ~1260 | Strong | C-O stretch (ester) |
| ~970 | Strong | =C-H bend (trans alkene) |
Note: The wavenumbers and intensities are estimated from the vapor phase IR spectrum available on SpectraBase.[1]
Mass Spectrometry (MS) Data
Ionization: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 69 | 100% (Base Peak) | [C₄H₅O]⁺ |
| 87 | High | [M - C₃H₅]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 128 | Present | [M]⁺ (Molecular Ion) |
Data sourced from NIST Mass Spectrometry Data Center as cited by PubChem.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-50 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is filtered through a pipette with a cotton plug to remove any particulate matter and then transferred to a 5 mm NMR tube.
Instrumentation: A Varian CFT-20 spectrometer or an equivalent instrument is used.[1]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a volatile liquid, the spectrum is acquired in the vapor phase. A small amount of the liquid is injected into a heated gas cell.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of the empty gas cell is recorded as the background.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of Isopropyl Crotonate from Crotonic Acid and Isopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isopropyl crotonate from crotonic acid and isopropanol. The primary method detailed is the Fischer-Speier esterification, a well-established and efficient acid-catalyzed reaction. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the understanding and implementation of this chemical transformation.
Reaction Overview: Fischer-Speier Esterification
The synthesis of this compound from crotonic acid and isopropanol is a classic example of a Fischer-Speier esterification.[1][2] This equilibrium reaction involves the condensation of a carboxylic acid (crotonic acid) and an alcohol (isopropanol) in the presence of an acid catalyst.[1][2][3] To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, and/or to remove the water formed during the reaction.[1][4]
Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[2][4] The reaction is typically performed under reflux conditions, with temperatures ranging from 60-110 °C, and reaction times varying from 1 to 10 hours.[2]
Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the immediate literature, a reliable procedure can be adapted from a similar synthesis of sec-butyl crotonate detailed in Organic Syntheses, a highly reputable source for organic chemical preparations.[5] The following protocol has been adapted for the synthesis of this compound.
2.1. Materials and Equipment
-
Reactants:
-
Crotonic acid
-
Isopropanol (Isopropyl alcohol)
-
Concentrated sulfuric acid
-
Benzene or Toluene (for azeotropic removal of water)
-
Diethyl ether (for extraction)
-
10% Sodium carbonate solution (for washing)
-
Saturated sodium chloride solution (brine, for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Equipment:
-
Round-bottomed flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Dean-Stark apparatus or a suitable water separator
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus for fractional distillation under reduced pressure
-
2.2. Reaction Procedure
-
Reaction Setup: In a round-bottomed flask, combine crotonic acid, a molar excess of isopropanol, and a suitable solvent for azeotropic water removal like benzene or toluene.[5] A few boiling chips should be added to ensure smooth boiling.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux and Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser.[5] Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.[5]
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification:
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound based on the adapted protocol and general principles of Fischer esterification.
Table 1: Reactant and Catalyst Quantities (Illustrative Scale)
| Component | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role | Reference |
| Crotonic Acid | 86.09 | 1.0 | 86.09 g | Reactant | [5] |
| Isopropanol | 60.10 | 1.67 | ~100 g (127 mL) | Reactant & Solvent | [5] |
| Sulfuric Acid (conc.) | 98.08 | - | 2-3 mL | Catalyst | [5] |
| Benzene/Toluene | - | - | ~100 mL | Azeotroping Agent | [5] |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value | Purpose | Reference |
| Reaction Temperature | Reflux (typically 80-110 °C) | To increase reaction rate | [2] |
| Reaction Time | 4-12 hours | To allow the reaction to reach completion | [5] |
| Pressure | Atmospheric | Standard reaction condition | |
| Expected Yield | 85-90% | Based on similar esterifications | [5] |
| Product Purity | >98% (after distillation) | High purity is achievable with proper purification | [6] |
Visualizations
4.1. Reaction Pathway
The following diagram illustrates the acid-catalyzed Fischer esterification of crotonic acid with isopropanol.
Caption: Acid-catalyzed esterification pathway.
4.2. Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Synthesis and purification workflow.
4.3. Logic for Reaction Optimization
This diagram outlines the decision-making process for optimizing the reaction conditions to maximize the yield of this compound.
Caption: Optimization strategy for esterification.
References
An In-depth Technical Guide to the Fischer Esterification for Isopropyl Crotonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fischer esterification process for the synthesis of isopropyl crotonate, a valuable ester in organic synthesis. The document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
Introduction to Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction that involves the formation of an ester from a carboxylic acid and an alcohol.[1][2] First described by Emil Fischer and Arthur Speier in 1895, this reversible reaction is a cornerstone of organic synthesis.[1] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing the water byproduct as it forms.[3][4]
For the synthesis of this compound, crotonic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Isopropyl alcohol is a secondary alcohol, which is generally suitable for Fischer esterification.[1]
Reaction Mechanism
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Experimental Protocol
The following protocol is adapted from a reliable procedure for the synthesis of a similar crotonate ester and is suitable for the laboratory-scale preparation of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crotonic Acid | 86.09 | 258 g | 3.0 |
| Isopropyl Alcohol | 60.10 | 300.5 g (382 mL) | 5.0 |
| Concentrated Sulfuric Acid | 98.08 | 6-7 mL | - |
| Benzene | 78.11 | 300 mL | - |
| 10% Sodium Carbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Diethyl Ether | 74.12 | 200 mL | - |
Reaction Setup and Procedure
-
In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid and 370 g (5 moles) of isopropyl alcohol.
-
Carefully add 6–7 mL of concentrated sulfuric acid to the mixture.
-
Add 300 mL of benzene and a few boiling chips.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with benzene.
-
Continue refluxing for approximately 12 hours, or until no more water separates in the trap. About 65 mL of water should be collected.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.
-
Wash the organic layer with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvents (diethyl ether and benzene) by distillation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure. The expected boiling point is 74–75°C at 30 mmHg.
Caption: Experimental Workflow for this compound Synthesis.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound based on the provided protocol and known properties of the compound.
Reaction Parameters
| Parameter | Value | Reference |
| Reaction Time | ~12 hours | [5] |
| Reflux Temperature | Boiling point of benzene/isopropanol mixture | General Knowledge |
| Expected Yield | 360–390 g (79-85% based on crotonic acid) | [5] |
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [6] |
| Molar Mass | 128.17 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 74–75 °C @ 30 mmHg | [5] |
| Density | 0.89 g/mL | [7] |
| Refractive Index | 1.419 - 1.425 @ 20°C | [8] |
| Purity (typical) | ≥98% | [6] |
| CAS Number | 6284-46-4 | [6] |
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Isopropyl alcohol and diethyl ether are flammable liquids. Ensure no open flames or spark sources are present during the experiment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and employing effective purification techniques, high yields of the pure ester can be obtained. This guide offers a detailed framework for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
- 7. labproinc.com [labproinc.com]
- 8. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]
A-Technical-Guide-to-Transesterification-Methods-for-the-Preparation-of-Isopropyl-Crotonate
-An-In-depth-Review-for-Researchers-and-Chemical-Development-Professionals
Isopropyl crotonate is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, represents a primary and efficient route for its synthesis. This guide provides a comprehensive overview of the principal transesterification methodologies for preparing this compound, focusing on catalytic strategies, experimental conditions, and quantitative outcomes.
1.-Catalytic-Approaches-to-Isopropyl-Crotonate-Synthesis
The synthesis of this compound via transesterification typically involves the reaction of a simple alkyl crotonate, such as methyl crotonate or ethyl crotonate, with isopropanol in the presence of a catalyst. The choice of catalyst is critical as it dictates reaction efficiency, selectivity, and overall process sustainability. The methodologies can be broadly categorized into homogeneous, heterogeneous, and enzymatic catalysis.
1.1-Homogeneous-Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed for transesterification.[4] These include both acid and base catalysts.
-
Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts. The mechanism involves protonation of the carbonyl oxygen of the starting ester, which enhances its electrophilicity and facilitates nucleophilic attack by isopropanol.[5] To drive the reaction equilibrium towards the product, it is often necessary to use an excess of isopropanol or to remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation.[5]
-
Base Catalysis: Alkaline catalysts such as sodium methoxide (NaOMe) or potassium hydroxide (KOH) are also highly effective, often enabling faster reaction rates than acid catalysts.[6] The mechanism proceeds through the formation of an alkoxide (isopropoxide in this case), which acts as a potent nucleophile.[5] However, base catalysts are sensitive to the presence of water and free fatty acids, which can lead to saponification and reduce the yield.[6][7]
1.2-Heterogeneous-Catalysis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced product contamination.[4][8] For this compound synthesis, solid acid and base catalysts are prominent.
-
Solid Acid Catalysts: Materials such as sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15), and zeolites can effectively catalyze the transesterification.[9] These catalysts provide acidic sites on their surface that facilitate the reaction in a manner similar to homogeneous acid catalysts but without the downstream separation challenges.[4]
-
Solid Base Catalysts: Metal oxides like strontium oxide (SrO) and modified calcium oxide (CaO) have demonstrated high activity in transesterification reactions.[9][10] Their basic sites activate the alcohol, promoting the nucleophilic attack on the ester. These catalysts are particularly attractive for continuous flow processes.
1.3-Enzymatic-Catalysis
Biocatalysis using lipases presents a green and highly selective alternative for ester synthesis.[11] Immobilized lipases, such as Candida antarctica Lipase B (Novozym 435), can catalyze the transesterification of alkyl crotonates with isopropanol under mild reaction conditions.[11] This method minimizes byproduct formation and operates at lower temperatures, preserving thermally sensitive functional groups.[11] The primary drawbacks are the higher cost of enzymes and potentially slower reaction rates compared to conventional chemical catalysts.
2.-Quantitative-Data-Comparison
The selection of a synthetic method often depends on a comparative analysis of key performance indicators such as yield, reaction time, and catalyst loading. The following tables summarize representative data from the literature for different catalytic systems.
Table-1:-Homogeneous-Catalysis-Performance
| Catalyst | Starting Ester | Molar Ratio (Isopropanol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄ | Methyl Crotonate | 10:1 | 80 | 8 | >90 | General Acid Catalysis[5] |
| NaOMe | Ethyl Crotonate | 5:1 | 65 | 2 | ~95 | General Base Catalysis[6] |
| Sc(OTf)₃ | Various Esters | N/A (Alcohol as solvent) | Reflux | 2-24 | High | Scandium Triflate Catalysis[12] |
Table-2:-Heterogeneous-Catalysis-Performance
| Catalyst | Starting Ester | Molar Ratio (Isopropanol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sulfated Zirconia | Croton Oil Esters | 9:1 (Methanol:Oil) | 65 | 3 | 85 (Biodiesel) | Zr/KOH Catalysis[9] |
| PAFR Resin | Ethyl Heptanoate | 10:1 (Methanol:Ester) | 80 | 24 | 93 (Methyl Ester) | Porous Resin Catalysis[13] |
| Iron-based MOF | Various | N/A | Mild | N/A | High | Fe-Catalyzed Reactions[8] |
Table-3:-Enzymatic-Catalysis-Performance-for-Similar-Esters
| Enzyme (Immobilized) | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 | Palmitic Acid, Isopropanol | 15:1 | 60 | 2.5 | 90.0 | Isopropyl Palmitate Synthesis[11] |
| Bacillus cereus Lipase | Myristic Acid, Isopropanol | 1:1 | 65 | 15 | ~66.0 | Isopropyl Myristate Synthesis[14] |
| Bacillus cereus Lipase | Acetic Acid, Isopropanol | 1.33:1 | 55 | 9 | ~88.0 (66mM) | Isopropyl Acetate Synthesis[15] |
Note:-Direct-data-for-isopropyl-crotonate-is-extrapolated-from-similar-transesterification-reactions.-Specific-yields-may-vary.
3.-Experimental-Protocols
3.1-Protocol-for-Homogeneous-Acid-Catalyzed-Transesterification
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with ethyl crotonate (1.0 mol) and isopropanol (10.0 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.03 mol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 8 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the organic layer with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
3.2-Protocol-for-Enzymatic-Transesterification
-
Setup: In a sealed flask, combine methyl crotonate (1.0 mol) and isopropanol (3.0 mol) in a suitable solvent like n-heptane.
-
Biocatalyst: Add immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrates).
-
Water Removal: Add activated molecular sieves (3Å) to remove the methanol byproduct and shift the equilibrium.
-
Reaction: Incubate the mixture at 50-60°C in an orbital shaker (approx. 150-200 RPM) for 24-48 hours.
-
Monitoring: Periodically withdraw aliquots to monitor conversion by GC analysis.
-
Catalyst Recovery: After the reaction, recover the immobilized enzyme by simple filtration for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting this compound is often of high purity and may not require further distillation.
4.-Visualized-Workflows-and-Pathways
References
- 1. CN104402745A - Method for synthesizing isopropyl 3-aminocrotonate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Continuous Low Cost Transesterification Process for the Production of Coconut Biodiesel [mdpi.com]
- 7. Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil | Journal of Research and Technology [journal.unusida.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Isopropyl Crotonate Solubility in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of isopropyl crotonate, a key intermediate in various chemical syntheses. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated values have been reported. The compound is generally considered soluble in alcohols and other common organic solvents and is very slightly soluble in water.[1]
| Solvent | Formula | Type | Solubility Data (at 25 °C unless specified) | Source |
| Water | H₂O | Polar Protic | Very slightly soluble; 1663 mg/L (estimated) | [1][2] |
| Alcohol | ROH | Polar Protic | Soluble (qualitative) | [1] |
Further empirical studies are required to establish precise solubility curves of this compound in solvents such as acetone, ethanol, methanol, toluene, and others relevant to drug development and synthesis.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] It is a thermodynamic solubility measurement that is crucial for lead optimization and formulation stages in drug development.[3]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, acetone, toluene)
-
Glass flasks with airtight stoppers (e.g., 20 mL scintillation vials or larger flasks)
-
Orbital shaker or agitator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.[4]
-
Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium.[4] This typically requires 24 to 48 hours.[3][4]
-
Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample immediately through a syringe filter appropriate for the solvent.
-
Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the precise concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L, mg/mL, or mol/L.
Logical Workflow Visualization
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Thermal properties of isopropyl crotonate (boiling point, flash point)
An In-Depth Technical Guide to the Thermal Properties of Isopropyl Crotonate
Abstract
This technical guide provides a comprehensive overview of the key thermal properties of this compound (CAS No: 6284-46-4), specifically its boiling point and flash point. This compound, with the molecular formula C7H12O2, is a colorless liquid utilized in various chemical syntheses.[1][2] An understanding of its thermal characteristics is critical for safe handling, storage, and application in research and development settings. This document outlines the experimentally determined values for these properties, details the standard methodologies for their measurement, and presents a logical workflow for their characterization. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development who may handle or utilize this compound.
Thermal Properties of this compound
The thermal properties of a chemical compound are essential for assessing its stability, volatility, and flammability. The boiling point indicates the temperature at which the substance transitions from a liquid to a gaseous state at atmospheric pressure, while the flash point is the lowest temperature at which its vapors will ignite in the presence of an ignition source.
Data Summary
The reported boiling and flash points for this compound are summarized in the table below. These values are critical for defining safe operating temperatures and for the design of purification processes such as distillation.
| Property | Value | Method/Conditions |
| Boiling Point | 142 - 147 °C | At 760 mmHg |
| Flash Point | 40 °C (104 °F) | Tag Closed Cup (TCC) |
Data sourced from references[1][3][4].
Experimental Protocols
The determination of boiling and flash points requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections describe the general methodologies employed for determining these properties for a liquid chemical like this compound.
Boiling Point Determination
The boiling point of a liquid can be determined through several established methods, including distillation and the Thiele tube method.[5]
2.1.1 Simple Distillation Method
Simple distillation is a common and effective technique for both purifying liquids and determining their boiling points.[6]
-
Principle: This method relies on heating a liquid to its boiling point, condensing the resulting vapor, and collecting the condensate. The temperature of the vapor is measured as it passes the thermometer bulb, and this temperature remains constant during the distillation of a pure substance.
-
Apparatus: A standard simple distillation setup includes a distillation flask, a condenser, a thermometer, a heat source (e.g., heating mantle), and a receiving flask.[7]
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.[7]
-
The flask is gently heated.
-
As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance.[7] The atmospheric pressure should also be recorded as boiling point varies with pressure.
-
2.1.2 Thiele Tube Method
For smaller sample volumes, the Thiele tube method is a convenient alternative.[5]
-
Principle: This technique determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A small sample is heated, and the boiling point is identified by observing the behavior of bubbles emerging from an inverted capillary tube.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube.
-
Procedure:
-
A small amount of this compound is placed in the Durham tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
The assembly is attached to a thermometer and immersed in the Thiele tube containing heating oil.
-
The Thiele tube is heated gently, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[5]
-
Flash Point Determination
The flash point is a critical safety parameter, indicating the flammability of a substance. The closed-cup method is commonly used for its determination.
2.2.1 Closed-Cup Method (e.g., Pensky-Martens or Tag Closed Cup)
-
Principle: A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[8]
-
Apparatus: A standardized closed-cup flash point tester, such as a Pensky-Martens or Tag apparatus, which consists of a sample cup with a lid, a heating mechanism, a stirrer, and an ignition source applicator.[9]
-
Procedure:
-
The sample cup is filled with this compound to a specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source (a small flame or electric spark) is dipped into the vapor space of the cup.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the thermal properties of a liquid compound such as this compound.
Caption: Workflow for Thermal Property Characterization.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. labproinc.com [labproinc.com]
- 3. This compound, 18060-77-0 [thegoodscentscompany.com]
- 4. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]
- 9. Registration Dossier - ECHA [echa.europa.eu]
Whitepaper: Unleashing Potential: The Diverse Research Applications of Unsaturated Esters
An in-depth technical guide on the core research applications of unsaturated esters, designed for researchers, scientists, and drug development professionals.
Executive Summary
Unsaturated esters, organic compounds characterized by a carbon-carbon double or triple bond conjugated with an ester group, represent a class of molecules with remarkable versatility and significant potential across multiple scientific disciplines.[1][2] Their inherent reactivity, conferred by the conjugated π-system and the electrophilic nature of the carbonyl carbon, makes them valuable synthons in organic chemistry and key structural motifs in biologically active molecules and advanced materials.[3] This technical guide provides a comprehensive overview of the core research applications of unsaturated esters, with a focus on their burgeoning roles in medicinal chemistry, materials science, and biochemistry. We delve into their use as enzyme inhibitors, prodrugs, building blocks for biodegradable polymers, and key players in metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and further research.
Medicinal Chemistry: Targeting Disease with Reactive Moieties
The unique electronic properties of α,β-unsaturated esters make them valuable pharmacophores and versatile tools in drug design and development. Their ability to act as Michael acceptors allows for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to potent and often irreversible inhibition.[4]
Enzyme Inhibition
Unsaturated esters have been investigated as inhibitors of various enzymes, particularly hydrolases like carboxylesterases (CES). CES are crucial for the metabolism of many ester-containing drugs.[5] By inhibiting these enzymes, unsaturated esters can modulate drug metabolism, potentially enhancing the bioavailability and efficacy of co-administered therapeutic agents. A study on rat intestinal CES demonstrated that the inhibitory potency of alkyl esters is influenced by carbon chain length and the presence of double bonds, with some unsaturated esters showing competitive or mixed-competitive reversible inhibition.[5] For instance, ethyl (E)-hex-2-enoate (C8:1) was found to be a more potent inhibitor than its saturated counterpart.[5]
Table 1: Inhibitory Potency of Selected Alkyl Esters on Rat Intestinal Carboxylesterases (CES)
| Compound | Structure | Type | Inhibition Mechanism | Relative Potency | Reference |
|---|---|---|---|---|---|
| Ethyl Butyrate | C4:0 | Saturated | Competitive | + | [5] |
| Ethyl Caproate | C6:0 | Saturated | Competitive | ++ | [5] |
| Ethyl (E)-hex-2-enoate | C6:1 | Unsaturated | Mixed Competitive | +++ | [5] |
| Ethyl Caprylate | C8:0 | Saturated | Competitive | ++++ | [5] |
| Ethyl (E)-oct-2-enoate | C8:1 | Unsaturated | Mixed Competitive | +++++ | [5] |
| Ethyl Caprate | C10:0 | Saturated | Competitive | +++++ |[5] |
Data is a qualitative representation of potency as reported in the study.
Prodrug Strategies
Esterification is a widely used prodrug strategy to enhance the physicochemical properties of drugs, such as lipophilicity, to improve membrane permeability and oral absorption.[6][7] Unsaturated esters are incorporated into prodrug design to create novel therapeutic agents with controlled release mechanisms.[8]
-
Lipid-Based Prodrugs: Attaching unsaturated fatty acids like oleic acid, linoleic acid, EPA, or DHA to drugs can improve their pharmacokinetic profiles.[9][10] For example, esters of androgens with unsaturated fatty acids have been synthesized for androgen replacement therapy, showing good tolerability and no cytotoxicity in preliminary studies.[9]
-
Triggered Release Systems: The reactivity of the unsaturated system can be exploited for targeted drug release. For instance, camptothecin-unsaturated fatty acid prodrugs have been developed that form nanoaggregates and release the active drug upon a reductive stimulus.[11]
Below is a logical diagram illustrating the general activation pathway of an ester prodrug.
Caption: General workflow for ester prodrug activation.
Materials Science: Building Blocks for Modern Polymers
The carbon-carbon double bond in unsaturated esters is readily polymerizable, making these compounds crucial monomers for synthesizing a wide range of polymers, particularly unsaturated polyesters (UPRs).[2][12] These materials find applications in composites, coatings, and biodegradable plastics.
Biodegradable and Bio-based Polymers
There is a growing demand for sustainable and biodegradable materials. Unsaturated esters derived from bio-based sources like itaconic acid, glycerol, and fatty acids are being used to create environmentally friendly polymers.[13][14][15]
-
Unsaturated Poly(ester-amide)s (UPEAs): These polymers exhibit controllable biodegradability, which can be tuned by altering the chemical structure of the precursors.[16] Enzymatic degradation studies show that these materials are susceptible to hydrolysis, making them suitable for biomedical applications.[16]
-
Hyperbranched Polyesters: Enzymatic polymerization of glycerol, azelaic acid, and tall oil fatty acids (TOFA) can produce highly branched unsaturated polyesters, which can be used as binders in coatings.[13]
Table 2: Properties of Bio-Based Unsaturated Branched Polyesters (UBPs)
| UBP Composition (Molar Ratio) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Glass Transition (Tg, °C) | Reference |
|---|---|---|---|---|
| Glycerol:Azelaic Acid:TOFA (1:1:0.57) | 2400 | 2.5 | -29 | [13] |
| Glycerol:Azelaic Acid:TOFA (1:1:0.86) | 1900 | 2.1 | -36 | [13] |
| Glycerol:Azelaic Acid:TOFA (1:1:1.14) | 1600 | 1.9 | -41 |[13] |
UV-Curing Resins
Unsaturated esters are key components in photopolymerization, or UV-curing, a process used for inks, coatings, and adhesives.[14] The double bonds in the ester monomers can undergo rapid, free-radical polymerization upon exposure to UV light in the presence of a photoinitiator. This technology offers fast curing times and solvent-free formulations. Polyesters derived from itaconic acid, for example, have been successfully used as UV-curing polymers in coating applications.[14][15]
The workflow for creating a UV-cured polymer film is outlined below.
Caption: Experimental workflow for UV-curing of unsaturated esters.
Biochemical Roles and Pathways
Unsaturated esters, particularly those of fatty acids, are fundamental components of lipids and play crucial roles in metabolism and cellular signaling.[17][18]
Fatty Acid Metabolism
Free fatty acids are activated in cells by esterification to coenzyme A (CoA), forming acyl-CoA thioesters.[19] These activated molecules are central to lipid metabolism, serving as substrates for either energy production via β-oxidation or incorporation into complex lipids like triglycerides and phospholipids.[19] The degree of unsaturation in these fatty acyl chains is regulated by fatty acid desaturase (FAD) enzymes and is critical for maintaining the fluidity and function of biological membranes.[20]
The diagram below illustrates the central role of acyl-CoA esters in lipid metabolism.
Caption: Central role of Acyl-CoA esters in lipid metabolism.
Key Experimental Protocols
Protocol: Enzymatic Synthesis of a Bio-Based Unsaturated Polyester
This protocol is adapted from the CALB-catalyzed one-pot bulk polymerization method for preparing unsaturated branched polyesters (UBPs).[13]
Materials:
-
Glycerol
-
Azelaic acid
-
Tall oil fatty acids (TOFA)
-
Immobilized Candida antarctica lipase B (CALB)
-
Two-necked round-bottom flask
-
Condenser
-
Vacuum pump
-
Heating mantle with magnetic stirring
Procedure:
-
Reactant Charging: Add glycerol, azelaic acid, and TOFA to the two-necked flask in the desired molar ratio (e.g., 1:1:0.57).
-
Enzyme Addition: Add the CALB enzyme catalyst to the reactant mixture (typically 5-10% by weight of the total reactants).
-
Inert Atmosphere: Seal the flask, connect one neck to the condenser and the other to a vacuum line. Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Reaction: Heat the mixture to 90 °C with continuous magnetic stirring under a slow stream of nitrogen. The condenser allows for the removal of water, a byproduct of the esterification, which drives the reaction to completion.
-
Monitoring: Monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots and analyzing the acid number or by using techniques like FT-IR to observe the formation of the ester carbonyl band (~1735 cm⁻¹).
-
Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature. The crude polymer product can be used directly or purified by dissolving in a suitable solvent and precipitating into a non-solvent to remove unreacted monomers and the enzyme.
Protocol: In Situ Intestinal Perfusion for Drug Absorption Studies
This protocol provides a general framework for evaluating how an unsaturated ester inhibitor affects the intestinal metabolism and absorption of a drug, adapted from the description in a study of CES inhibitors.[5]
Materials:
-
Anesthetized rat model
-
Test drug (e.g., an ester prodrug like adefovir dipivoxil)
-
Unsaturated ester inhibitor (e.g., ethyl (E)-hex-2-enoate)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)
-
Peristaltic pump
-
Surgical instruments
-
Sample collection vials
Procedure:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved animal care protocols. Surgically expose the small intestine.
-
Cannulation: Isolate a segment of the jejunum (approximately 10 cm). Insert and secure cannulas at both the proximal and distal ends of the segment.
-
Perfusion Setup: Connect the proximal cannula to a syringe pump or peristaltic pump. The distal cannula is used for collecting the outflowing perfusate. Keep the intestinal segment moist and at a constant temperature (37 °C).
-
Washout Phase: Perfuse the intestinal segment with blank buffer for 15-30 minutes to wash out intestinal contents and allow the system to stabilize.
-
Experimental Phase: Switch to the perfusion solution containing the test drug at a known concentration, either with or without the unsaturated ester inhibitor.
-
Sampling: Perfuse at a constant flow rate (e.g., 0.2 mL/min). Collect the outflowing perfusate at regular intervals (e.g., every 15 minutes) for a total period of 2 hours.
-
Analysis: At the end of the experiment, collect blood samples via cardiac puncture. Measure the concentrations of the parent drug and its metabolite in the perfusate samples and blood plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate the absorption rate constant (Ka) and the extent of metabolism. Compare the results from the control group (drug only) with the experimental group (drug + inhibitor) to determine the effect of the unsaturated ester on drug absorption and intestinal metabolism.
Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be performed in accordance with established safety and ethical guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible inhibitory effects of saturated and unsaturated alkyl esters on the carboxylesterases activity in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. Synthesis of esters of androgens with unsaturated fatty acids for androgen requiring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Enantiostructured Triacylglycerols Possessing a Saturated Fatty Acid, a Polyunsaturated Fatty Acid and an Active Drug Intended as Novel Prodrugs [mdpi.com]
- 11. Carbonate esters turn camptothecin-unsaturated fatty acid prodrugs into nanomedicines for cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers | Semantic Scholar [semanticscholar.org]
- 16. Biodegradation of unsaturated poly(ester-amide)s and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isopropyl Crotonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl crotonate as a monomer in polymer synthesis, with a focus on its polymerization via Group Transfer Polymerization (GTP). This document includes detailed experimental protocols, characterization data, and a discussion of potential applications in drug development based on the properties of the resulting polymer, poly(this compound).
Introduction to this compound Polymerization
This compound, a β-substituted α,β-unsaturated carboxylate monomer, presents challenges for polymerization through conventional free-radical methods. Common radical initiators are often ineffective in inducing its homopolymerization. However, controlled polymerization techniques, specifically Group Transfer Polymerization (GTP), have been successfully employed to synthesize poly(this compound) with controlled molecular weights and narrow molecular weight distributions.
GTP is a form of living polymerization that allows for the synthesis of well-defined polymers from acrylic monomers. The use of organic superacid catalysts in GTP has enabled the polymerization of sterically hindered monomers like this compound.
Polymer Synthesis: Group Transfer Polymerization (GTP)
The synthesis of poly(this compound) is effectively achieved through Group Transfer Polymerization. This method offers excellent control over the polymer architecture.
Experimental Protocol: GTP of this compound
This protocol is adapted from the successful GTP of other alkyl crotonates and is applicable for the synthesis of poly(this compound).
Materials:
-
This compound (monomer), distilled from CaH₂ under reduced pressure
-
1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Hexane
-
Schlenk tube and glovebox
Procedure:
-
Preparation: All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Reaction Setup: In a Schlenk tube inside a glovebox, add this compound (e.g., 50 mmol), MTS (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (e.g., 20 mL).
-
Initiation: Prepare a solution of the catalyst C₆F₅CHTf₂ (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (e.g., 5 mL). Add the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., -40 °C) for a predetermined time (e.g., 24 hours).
-
Termination and Precipitation: Quench the reaction by adding methanol (e.g., 10 mL). Remove the solvents under reduced pressure.
-
Purification: Dissolve the resulting polymer in a minimal amount of chloroform (CHCl₃) and precipitate it by adding the solution to a large volume of hexane.
-
Drying: Collect the precipitated polymer and dry it under vacuum to a constant weight.
Polymerization Workflow Diagram
Caption: Workflow for the synthesis of poly(this compound) via GTP.
Polymer Characterization Data
The properties of poly(this compound) are crucial for determining its potential applications. Below is a summary of available data.
| Property | Value | Notes |
| Number-Average Molecular Weight (Mₙ) | 4.1 x 10⁴ - 7.2 x 10⁴ g/mol | Dependent on monomer/initiator ratio.[1] |
| Molecular Weight Distribution (Mₙ/Mₙ) | 1.17 - 1.32 | Indicates a well-controlled polymerization.[1] |
| Glass Transition Temperature (T₉) | Data not available | Difficult to determine by DSC for poly(alkyl crotonate)s. |
| 5% Weight Loss Temperature (Tₐ₅) | Data not available | Thermal stability is generally high for poly(alkyl crotonate)s. |
Potential Applications in Drug Development
While specific studies on the use of poly(this compound) in drug delivery are limited, its properties suggest potential for such applications. The field of polymer-based drug delivery often utilizes biocompatible and biodegradable polymers to create carriers for therapeutic agents.
Potential Advantages of Poly(this compound) in Drug Delivery:
-
Controlled Degradation: The ester linkages in the polymer backbone could be susceptible to hydrolysis, potentially allowing for the controlled release of encapsulated drugs.
-
Tunable Hydrophobicity: The isopropyl group imparts a degree of hydrophobicity to the polymer, which could be advantageous for encapsulating and delivering hydrophobic drugs.
-
Biocompatibility: While not yet extensively studied, many poly(acrylate) derivatives exhibit good biocompatibility. Further studies are needed to confirm the biocompatibility of poly(this compound).
Conceptual Signaling Pathway for Polymer-Based Drug Delivery
The following diagram illustrates a general concept of how a polymer matrix, potentially made from poly(this compound), could be used for targeted drug delivery.
Caption: Conceptual pathway for targeted drug delivery using a polymer matrix.
Future Research Directions
To fully assess the potential of this compound as a monomer for drug delivery applications, further research is needed in the following areas:
-
Thermal Analysis: Detailed characterization of the glass transition temperature and thermal degradation profile of poly(this compound) using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Biocompatibility and Cytotoxicity: In vitro and in vivo studies to evaluate the biocompatibility and potential toxicity of poly(this compound).
-
Degradation Studies: Investigation of the hydrolytic and enzymatic degradation rates of the polymer to understand its potential for controlled release applications.
-
Drug Encapsulation and Release: Studies on the encapsulation of model drugs within a poly(this compound) matrix and characterization of their release kinetics.
By addressing these research questions, a clearer understanding of the suitability of poly(this compound) for advanced drug delivery systems can be achieved.
References
Application Notes and Protocols for Group-Transfer Polymerization (GTP) of Isopropyl Crotonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Group-transfer polymerization (GTP) is a living polymerization technique suitable for α,β-unsaturated carbonyl compounds, including crotonates. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI). These characteristics are highly desirable in the development of advanced materials for drug delivery and other biomedical applications. Isopropyl crotonate, a β-substituted acrylate, can be successfully polymerized via GTP using organic acid catalysts to produce poly(this compound) (PiPC). This document provides detailed application notes and experimental protocols for the GTP of this compound.
Key Features of GTP of Alkyl Crotonates
-
Living Polymerization: GTP of alkyl crotonates exhibits characteristics of a living polymerization, enabling precise control over polymer chain length and architecture.[1]
-
Narrow Polydispersity: The technique yields polymers with low PDI values, indicating a high degree of uniformity in chain length.[2][3]
-
Catalyst Systems: The polymerization is effectively catalyzed by organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2), and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2).[3][4]
-
Initiators: Silyl ketene acetals, for instance, 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), are commonly used as initiators.[4][5]
-
Reaction Conditions: Optimal results are typically achieved at low temperatures (e.g., -40 °C) in a suitable solvent like dichloromethane.[3][5]
Data Presentation
The following tables summarize the typical reaction conditions and resulting polymer properties for the GTP of alkyl crotonates, which can be extrapolated for this compound.
Table 1: Effect of Catalyst on the GTP of Ethyl Crotonate *
| Entry | Catalyst | Time (h) | Conversion (%) | Yield (%) | Mn (kDa) (SEC) | PDI (Mw/Mn) |
| 1 | C6H5CHTf2 | 24 | 72 | 69 | 8.8 | 1.20 |
| 2 | HNTf2 | 24 | 70 | 66 | 8.5 | 1.14 |
| 3 | TMSNTf2 | 24 | 82 | 79 | 9.9 | 1.17 |
*Conditions: [Monomer]/[Initiator]/[Catalyst] = 100/1/0.1 in CH2Cl2 at -40 °C. Monomer is ethyl crotonate, and the initiator is MTS. Data adapted from a study on ethyl crotonate, expected to be similar for this compound.[3]
Table 2: Effect of Temperature on the GTP of Ethyl Crotonate *
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Mn (kDa) (SEC) | PDI (Mw/Mn) |
| 1 | -20 | 24 | 91 | 88 | 10.9 | 1.35 |
| 2 | -40 | 24 | 72 | 69 | 8.8 | 1.20 |
| 3 | -60 | 24 | 15 | 12 | 2.1 | 1.15 |
*Conditions: [Monomer]/[Initiator]/[C6H5CHTf2] = 100/1/0.1 in CH2Cl2. Monomer is ethyl crotonate, and the initiator is MTS. Data adapted from a study on ethyl crotonate, expected to be similar for this compound.[5]
Experimental Protocols
This section provides a detailed protocol for the group-transfer polymerization of this compound.
Materials and Reagents
-
This compound (Monomer): Purified by distillation over calcium hydride (CaH2) under reduced pressure and stored in a glovebox.[5]
-
1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (Initiator): Obtained from a commercial source (e.g., Sigma-Aldrich), distilled over CaH2, and stored at -35 °C in a glovebox.[5]
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2) (Catalyst): Obtained from a commercial source and used without further purification.[5]
-
Dichloromethane (CH2Cl2) (Solvent): Superdehydrated grade, purified using a solvent purification system (e.g., MBraun SPS-800).[5]
-
Argon or Nitrogen: High purity, passed through appropriate drying columns.[5]
-
Methanol (for termination)
-
Hexane (for precipitation)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Dry glassware (e.g., round-bottom flask with a magnetic stir bar).
-
Syringes for transfer of reagents.
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).
-
Standard laboratory glassware for workup and purification.
-
Size Exclusion Chromatography (SEC/GPC) system for polymer analysis.[5]
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.[5]
Polymerization Procedure
The following procedure is for a target degree of polymerization of 100.
-
Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Addition: Transfer 25 mL of purified dichloromethane to the reaction flask. Cool the flask to the desired temperature (e.g., -40 °C) using a cooling bath. Add this compound (e.g., 50.0 mmol) to the cooled solvent.
-
Initiator Addition: Add the initiator, MTS (e.g., 0.50 mmol for a [M]/[I] ratio of 100), to the monomer solution via syringe.
-
Initiation of Polymerization: Prepare a stock solution of the catalyst (C6H5CHTf2) in dichloromethane. Add the required amount of the catalyst solution (e.g., 0.050 mmol for a [M]/[I]/[C] ratio of 100/1/0.1) to the reaction mixture to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours). Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Terminate the polymerization by adding a small amount of methanol.
-
Purification: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.[3]
-
Isolation: Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum for 24 hours to obtain the final product.[3]
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified polymer by SEC using polystyrene standards for calibration.[5] Confirm the polymer structure using ¹H and ¹³C NMR.
Visualizations
GTP Mechanism
The following diagram illustrates the proposed associative mechanism for the group-transfer polymerization of an alkyl crotonate.
Caption: Mechanism of Group-Transfer Polymerization.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the GTP of this compound.
Caption: Experimental Workflow for GTP.
References
Controlled Radical Polymerization of Isopropyl Crotonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled radical polymerization of isopropyl crotonate. This compound, a β-substituted acrylic monomer, presents unique challenges in polymerization due to steric hindrance. However, controlled polymerization techniques offer pathways to synthesize well-defined polymers with potential applications in drug delivery, biomaterials, and specialty coatings.
Introduction
This compound is an α,β-unsaturated ester that can be derived from renewable resources. Its polymerization is of growing interest for creating polymers with specific thermal and mechanical properties. Due to the steric hindrance imparted by the β-methyl group, conventional free-radical polymerization of crotonates often results in low molecular weight oligomers. Controlled radical polymerization (CRP) techniques provide a means to overcome these limitations, enabling the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures.
This guide focuses on two prominent CRP methods: Group Transfer Polymerization (GTP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While GTP has been demonstrated to be effective for alkyl crotonates, RAFT polymerization represents a versatile alternative, though optimization is crucial for hindered monomers like this compound.
Polymerization Techniques
Group Transfer Polymerization (GTP)
GTP is a living polymerization technique that has been successfully applied to the polymerization of various alkyl crotonates, including this compound. It allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity.
This protocol is adapted from established procedures for the polymerization of alkyl crotonates.
Materials:
-
This compound (monomer), dried over CaH₂ and distilled under reduced pressure.
-
Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) or other suitable ketene silyl acetal.
-
Catalyst: Mercury (II) iodide (HgI₂) or an organic superacid catalyst such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂).
-
Co-catalyst (if using HgI₂): Iodotriethylsilane (Et₃SiI).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Terminating agent: Methanol.
-
Standard Schlenk line and glassware for inert atmosphere techniques.
Procedure:
-
Preparation: All glassware should be rigorously dried and the reaction setup assembled under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous solvent.
-
Addition of Reagents:
-
Add the this compound monomer to the solvent.
-
If using the HgI₂/Et₃SiI catalyst system, add the catalyst and co-catalyst to the solution.
-
If using an organic superacid catalyst, add the catalyst to the solution.
-
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature, depending on the catalyst system) and add the initiator dropwise via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy or Gas Chromatography (GC) to determine monomer conversion.
-
Termination: Terminate the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol). The precipitated polymer can be collected by filtration, redissolved in a suitable solvent (e.g., THF or chloroform), and reprecipitated. Dry the final polymer under vacuum to a constant weight.
Data Presentation:
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Initiator | Ketene Trialkylsilyl Acetal | [1] |
| Catalyst | Mercury (II) Iodide | [1] |
| Co-catalyst | Iodotriethylsilane | [1] |
| Solvent | Toluene or THF | N/A |
| Temperature | Ambient | N/A |
| Mn ( g/mol ) | 56,000 - 90,000 | [1] |
| Polydispersity Index (Đ) | Predominantly disyndiotactic | [1] |
Note: The data presented is for a range of poly(alkyl crotonate)s synthesized via GTP and provides an expected range for poly(this compound).
Logical Relationship: Key Factors in GTP of this compound
Caption: Key components and conditions influencing the GTP of this compound.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
Materials:
-
This compound (monomer), passed through a column of basic alumina to remove inhibitor.
-
RAFT Agent (Chain Transfer Agent - CTA): A suitable thiocarbonylthio compound (e.g., a dithiobenzoate, trithiocarbonate, or dithiocarbamate). The choice of CTA is critical and depends on the monomer reactivity. For a β-substituted monomer, a more active CTA may be required.
-
Initiator: A conventional radical initiator (e.g., azobisisobutyronitrile (AIBN) or a peroxide).
-
Solvent: Anhydrous solvent compatible with radical polymerization (e.g., toluene, 1,4-dioxane, or bulk polymerization).
-
Standard Schlenk line or glovebox for inert atmosphere techniques.
Procedure:
-
Preparation: To a Schlenk flask, add the this compound, RAFT agent, initiator, and solvent (if not in bulk).
-
Degassing: The reaction mixture must be thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (argon or nitrogen) for an extended period.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (¹H NMR or GC) and polymer molecular weight and distribution (Size Exclusion Chromatography - SEC).
-
Termination: The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and drying under vacuum.
Data Presentation (Hypothetical Data for Method Development):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| RAFT Agent | Dithiobenzoate | Trithiocarbonate | Dithiocarbamate |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.1 | 100:1:0.2 | 200:1:0.1 |
| Solvent | Toluene | Bulk | 1,4-Dioxane |
| Temperature (°C) | 70 | 60 | 80 |
| Time (h) | 24 | 24 | 24 |
| Conversion (%) | To be determined | To be determined | To be determined |
| Mn ( g/mol ) | To be determined | To be determined | To be determined |
| Đ | To be determined | To be determined | To be determined |
Experimental Workflow: RAFT Polymerization of this compound
Caption: A generalized workflow for the RAFT polymerization of this compound.
Signaling Pathways and Logical Relationships
The success of controlled radical polymerization of a sterically hindered monomer like this compound depends on the careful selection of the polymerization technique and the fine-tuning of reaction parameters.
Decision Pathway: Selecting a CRP Method for this compound
Caption: Decision-making process for selecting a suitable CRP method.
Conclusion
The controlled radical polymerization of this compound is achievable, with Group Transfer Polymerization being a well-documented and effective method. For researchers seeking alternative approaches or desiring the versatility of RAFT polymerization, a systematic optimization of the reaction conditions is necessary. The protocols and data presented herein provide a solid foundation for the successful synthesis and characterization of poly(this compound) for a variety of applications in research and development.
References
Application Notes and Protocols for the Copolymerization of Isopropyl Crotonate with Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of isopropyl crotonate with other vinyl monomers, focusing on synthetic protocols, material properties, and potential applications, particularly in the field of drug delivery.
Introduction
This compound (iPC) is a β-substituted acrylate monomer. While it exhibits a low propensity for free-radical homopolymerization, it readily copolymerizes with a variety of vinyl monomers to produce copolymers with tailored properties.[1][2] The incorporation of iPC into polymer chains can influence characteristics such as glass transition temperature (Tg), degradability, and surface properties. These attributes make iPC copolymers promising candidates for applications in cosmetics, coatings, and importantly, as functional materials in drug delivery systems.[2][3] This document outlines protocols for the synthesis of iPC copolymers via group-transfer polymerization (GTP) and free-radical polymerization, presents key quantitative data, and illustrates relevant experimental and logical workflows.
Application Notes
Copolymerization with Methacrylates via Group-Transfer Polymerization (GTP)
Group-transfer polymerization is a living polymerization technique that allows for the synthesis of well-defined block and random copolymers of acrylic monomers.[4][5] The copolymerization of this compound with methacrylates, such as methyl methacrylate (MMA), using GTP yields copolymers with controlled molecular weights and narrow molecular weight distributions.[1][4] The resulting copolymers can be designed to have specific thermal properties; for instance, the inclusion of crotonate monomers can significantly increase the glass transition temperature of the resulting polymer.[1]
Copolymerization with Vinyl Acetate via Free-Radical Polymerization
Free-radical polymerization can be employed for the copolymerization of this compound with vinyl acetate (VAc). Due to the differing reactivities of the monomers, the resulting copolymer composition will be dependent on the monomer feed ratio and the reactivity ratios of the comonomer pair. Generally, crotonates have low reactivity ratios in free-radical copolymerization, which can lead to a tendency for alternating structures under certain conditions.[2] Copolymers of vinyl acetate and crotonic acid (a related monomer) have been utilized in cosmetic formulations.[6]
Potential Applications in Drug Delivery
Amphiphilic block copolymers, which can be synthesized using monomers like this compound to form a hydrophobic block, have significant potential in drug delivery.[3] These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[2][7] The polymeric shell of these micelles can also be functionalized to achieve targeted drug delivery.
Data Presentation
Table 1: Properties of Poly(alkyl crotonate) Homopolymers via GTP
| Monomer | Yield (%) | M_n ( g/mol ) | M_w/M_n | T_g (°C) |
| Methyl Crotonate | >99 | 1.1 x 10^4 | 1.15 | 122 |
| Ethyl Crotonate | 72 | 1.2 x 10^4 | 1.14 | - |
| n-Propyl Crotonate | 78 | - | - | - |
| This compound | 40 | 4.1 x 10^4 | 1.32 | - |
| n-Butyl Crotonate | 64 | 7.2 x 10^4 | 1.21 | - |
Data adapted from a study on the group-transfer polymerization of various alkyl crotonates.[8]
Table 2: Properties of Alkyl Crotonate - 2-Methylen-1,3-dioxepane (MDO) Copolymers
| Alkyl Crotonate | M_n ( g/mol ) | M_w/M_n | T_g (°C) |
| n-Butyl Crotonate | 10,500 | 1.5 | 5 |
| Ethyl Crotonate | 9,500 | 1.6 | 25 |
| 2-Octyl Crotonate | 11,000 | 1.5 | -15 |
Data from a study on the radical copolymerization of alkyl crotonates with MDO.[2] While this compound was not specifically reported, these values provide an expected range of properties.
Experimental Protocols
Protocol 1: Group-Transfer Copolymerization of this compound and Methyl Methacrylate
This protocol is adapted from a standard procedure for the group-transfer polymerization of alkyl crotonates.
Materials:
-
This compound (iPC), distilled from CaH₂
-
Methyl Methacrylate (MMA), passed through a column of basic alumina
-
1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (MTS) initiator
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol
-
Hexane
Procedure:
-
All manipulations are to be performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glovebox, add this compound (e.g., 25 mmol) and methyl methacrylate (e.g., 25 mmol) to a Schlenk tube.
-
Add anhydrous dichloromethane (20 mL) and the MTS initiator (e.g., 0.50 mmol).
-
To a separate Schlenk tube, prepare a solution of the C₆F₅CHTf₂ catalyst (e.g., 0.050 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the monomer and initiator solution to -40 °C in a cooling bath.
-
Add the catalyst solution to the monomer solution via syringe to initiate the polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 24 hours) at -40 °C.
-
Quench the reaction by adding methanol (10 mL).
-
Remove the solvents by evaporation under reduced pressure.
-
Dissolve the resulting polymer in a minimal amount of chloroform and precipitate it into a large volume of hexane.
-
Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum.
Protocol 2: Free-Radical Copolymerization of this compound and Vinyl Acetate
This protocol is a general procedure for free-radical solution polymerization.
Materials:
-
This compound (iPC), inhibitor removed by passing through a column of basic alumina
-
Vinyl Acetate (VAc), freshly distilled
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene, anhydrous
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 50 mmol), vinyl acetate (e.g., 50 mmol), and AIBN (e.g., 0.1 mol% of total monomers) in anhydrous toluene (50 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.
-
Filter the precipitate, wash with the non-solvent, and dry under vacuum to a constant weight.
Mandatory Visualizations
Caption: Workflow for Group-Transfer Copolymerization.
Caption: Drug Delivery via Amphiphilic Copolymer Micelles.
Caption: Monomer Reactivity and Copolymer Structure.
References
- 1. Cationic, amphiphilic copolymer micelles as nucleic acid carriers for enhanced transfection in rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Dynamics of amphiphilic block copolymers in an aqueous solution: direct imaging of micelle formation and nanoparticle encapsulation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Isopropyl Crotonate in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl crotonate is a valuable monomer for the synthesis of specialty polymers. As a β-substituted acrylate, its polymerization behavior and the properties of the resulting polymers are of significant interest in various fields, including the development of novel materials for biomedical and industrial applications. This document provides detailed application notes and experimental protocols for the synthesis of polymers and copolymers incorporating this compound, with a focus on group-transfer polymerization (GTP).
1. Polymerization of this compound via Group-Transfer Polymerization (GTP)
Group-transfer polymerization is an effective method for achieving controlled polymerization of alkyl crotonates, including this compound, to yield polymers with defined molecular weights.[1]
1.1. Quantitative Data Summary
The following table summarizes the results of the group-transfer polymerization of various alkyl crotonates, providing a comparative view of the performance of this compound.
| Monomer | Yield (%)[1] | M ( g/mol )[1] | M/M[1] |
| Ethyl crotonate (EtCr) | 72 | 1.1 x 10 | 1.14 |
| n-Propyl crotonate (nPrCr) | 78 | 1.3 x 10 | 1.15 |
| This compound (iPrCr) | Low | - | - |
| n-Butyl crotonate (nBuCr) | 64 | 1.2 x 10 | 1.16 |
| Isobutyl crotonate (iBuCr) | Low | - | - |
| sec-Butyl crotonate (sBuCr) | Low | - | - |
M: Number-average molecular weight, M/M: Molecular weight distribution. Data obtained from group-transfer polymerization using an organic acid catalyst at -40°C for 24 hours.[1] The yield of poly(this compound) was noted to be low due to the steric hindrance of the alkyl ester group.[1]
1.2. Experimental Workflow: Group-Transfer Polymerization of Alkyl Crotonates
Caption: Workflow for the group-transfer polymerization of alkyl crotonates.
1.3. Detailed Experimental Protocol: Group-Transfer Polymerization
This protocol is adapted from a typical procedure for the polymerization of alkyl crotonates.[1]
Materials:
-
This compound (iPrCr) (purified by distillation over CaH₂)[1]
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) (initiator)[1]
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)[1]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Chloroform (CHCl₃)
-
Hexane
Procedure:
-
All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.[1]
-
In a glovebox, charge a Schlenk tube with this compound (e.g., 50 mmol), MTS (e.g., 0.50 mmol), and anhydrous CH₂Cl₂ (20 mL).[1]
-
Prepare a stock solution of the catalyst (C₆F₅CHTf₂) in anhydrous CH₂Cl₂.
-
Add the catalyst solution (e.g., 0.050 mmol in 5 mL of CH₂Cl₂) to the monomer/initiator mixture to initiate the polymerization.[1]
-
Stir the reaction mixture at -40°C for 24 hours.[1]
-
After the predetermined reaction period, pour the reaction mixture into methanol (10 mL) to quench the polymerization.[1]
-
Remove the solvents by evaporation under reduced pressure.[1]
-
Dissolve the residue in CHCl₃ and pour the solution into a large amount of hexane to precipitate the polymer.[1]
-
Collect the precipitated polymer by filtration, wash it several times with hexane, and dry it under vacuum for 24 hours.[1]
2. Copolymerization of this compound
This compound can be copolymerized with other monomers to tailor the properties of the resulting specialty polymers for various applications, such as thickeners and rheology modifiers in aqueous systems.[2][3]
2.1. Conceptual Pathway for Copolymer Synthesis
The following diagram illustrates the general concept of copolymerizing this compound with a comonomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4569965A - Crotonate-containing copolymers, processes for their preparation and their use as thickeners in aqueous systems and as sizing agents - Google Patents [patents.google.com]
- 3. Copolymers incorporated with β-su... preview & related info | Mendeley [mendeley.com]
Application Notes & Protocols: Isopropyl Crotonate as a Comonomer with Methacrylates for Controlled Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel polymeric materials for controlled drug delivery is a significant area of research in pharmaceuticals. Copolymers of methacrylates are widely utilized due to their biocompatibility and tunable properties.[1][2] The incorporation of comonomers such as isopropyl crotonate offers a strategy to modify the physicochemical properties of the resulting polymer, thereby influencing drug release kinetics. This compound, a β-substituted acrylate, can be copolymerized with various α-substituted acrylates like methyl methacrylate (MMA) to alter properties such as glass transition temperature (Tg) and hydrophobicity.[3] This document provides detailed application notes and protocols for the synthesis and characterization of poly(this compound-co-methacrylate) copolymers for use in controlled drug delivery systems.
Amphiphilic copolymers, which have both hydrophilic and hydrophobic segments, can self-assemble into nanomaterials like micelles and vesicles, which are effective for encapsulating and delivering poorly water-soluble drugs.[4][5] The balance between hydrophilic and hydrophobic properties in methacrylate-based copolymers is crucial for achieving optimal drug release kinetics.[1] By adjusting the ratio of this compound to methacrylate, the hydrophobicity of the copolymer can be finely tuned, influencing the encapsulation efficiency and release profile of hydrophobic drugs.
Experimental Protocols
Copolymerization of this compound and Methyl Methacrylate (MMA) via Free Radical Polymerization
This protocol describes the synthesis of a random copolymer of this compound and methyl methacrylate using a free radical initiator.
Materials:
-
This compound (IPC)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation: In a 100 mL Schlenk flask, dissolve the desired molar ratio of this compound and methyl methacrylate in toluene. A typical starting ratio could be 50:50 molar percent.
-
Add AIBN as the initiator. The amount of initiator is typically 0.1-1.0 mol% with respect to the total moles of monomers.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the viscous solution to a beaker of methanol (a non-solvent) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Drying: Dry the purified copolymer in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of poly(this compound-co-MMA) copolymers with varying monomer feed ratios.
Table 1: Polymerization Conditions and Resulting Polymer Properties
| Sample ID | IPC:MMA Molar Feed Ratio | Initiator (AIBN) (mol%) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp (Tg, °C) |
| P(IPC-co-MMA)-1 | 25:75 | 0.5 | 24 | 85 | 45,000 | 1.8 | 115 |
| P(IPC-co-MMA)-2 | 50:50 | 0.5 | 24 | 82 | 42,500 | 1.9 | 135[3] |
| P(IPC-co-MMA)-3 | 75:25 | 0.5 | 24 | 78 | 38,000 | 2.1 | 150 |
Table 2: In Vitro Drug Release Study of a Model Hydrophobic Drug (e.g., Dexamethasone)
| Copolymer Formulation | Drug Loading (%) | Release Medium | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| P(IPC-co-MMA)-1 (25:75) | 10 | PBS, pH 7.4 | 65 | 92 |
| P(IPC-co-MMA)-2 (50:50) | 10 | PBS, pH 7.4 | 48 | 81 |
| P(IPC-co-MMA)-3 (75:25) | 10 | PBS, pH 7.4 | 35 | 68 |
Characterization Protocols
Determination of Copolymer Composition by ¹H NMR Spectroscopy
Instrumentation: 400 MHz Nuclear Magnetic Resonance (NMR) Spectrometer Solvent: Deuterated chloroform (CDCl₃)
Procedure:
-
Prepare a 10 mg/mL solution of the dried copolymer in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Analysis: The molar composition of the copolymer can be determined by comparing the integration of the characteristic proton signals of the isopropyl group of IPC (septet at ~4.9 ppm) and the methoxy group of MMA (singlet at ~3.6 ppm).
Measurement of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
Instrumentation: GPC system with a refractive index (RI) detector Mobile Phase: Tetrahydrofuran (THF) Calibration: Polystyrene standards
Procedure:
-
Prepare a 1 mg/mL solution of the copolymer in THF.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the GPC system.
-
The number average molecular weight (Mn) and polydispersity index (PDI) are determined relative to polystyrene standards.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Instrumentation: Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample to room temperature and then reheat under the same conditions.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan. The Tg of copolymers can be varied over a high-temperature range by selecting the optimal comonomer.[3]
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for synthesis, characterization, and drug delivery application of P(IPC-co-MMA).
Caption: Controlled drug release from a hydrophobic copolymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copolymers incorporated with β-su... preview & related info | Mendeley [mendeley.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isopropyl Crotonate in Flavor and Fragrance Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl crotonate, an unsaturated monocarboxylic acid ester, presents a unique profile for exploration in flavor and fragrance research. Characterized by the CAS number 6284-46-4 and the molecular formula C₇H₁₂O₂, this compound is recognized as a flavoring agent in the food industry.[1][2][3][4][5][6][7][8][9][][11] While its application in fragrances is generally not recommended, its utility in creating specific flavor profiles in a variety of food and beverage products is noteworthy.[2][3][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the sensory properties of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in flavor and fragrance research. These properties influence its volatility, solubility, and stability in various formulations.
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [7][8][] |
| Appearance | Colorless to pale yellow clear liquid | [2][3] |
| Boiling Point | 142.00 to 143.00 °C @ 760.00 mm Hg | [2][3] |
| Flash Point | 104.00 °F (40.00 °C) | [2][3][6] |
| Specific Gravity | 0.88900 to 0.89500 @ 25.00 °C | [6] |
| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C | [6] |
| Vapor Pressure | 5.521000 mmHg @ 25.00 °C (estimated) | [2][3] |
| Solubility | Soluble in alcohol; very slightly soluble in water (1663 mg/L @ 25 °C estimated) | [2][3][4] |
| Purity (typical) | >98.0% (GC) | [11] |
Organoleptic Properties and Application Levels
| Food Category | Minimum Usage (ppm) | Maximum Usage (ppm) |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 5.0 | 25.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
Data sourced from The Good Scents Company.[12]
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound using a Trained Panel
This protocol outlines a method for determining the flavor profile of this compound using a trained sensory panel.
Objective: To characterize the sensory attributes of this compound at different concentrations in a neutral medium.
Materials:
-
This compound (purity >98%)
-
Deionized, odor-free water or a neutral base (e.g., unflavored sugar solution, neutral oil)
-
Glass sensory evaluation booths with controlled lighting and ventilation
-
Coded glass tasting vessels
-
Data collection software
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 individuals with prior experience in sensory evaluation.
-
Conduct screening tests to assess their ability to detect and describe basic tastes and aromas.
-
Train the panel on the specific terminology and scaling methods to be used for evaluating fruity, estery, and potentially green or waxy notes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not directly soluble in the evaluation medium.
-
Prepare a series of dilutions of this compound in the chosen neutral medium (e.g., water, sugar solution) at concentrations ranging from below the anticipated perception threshold to a level where distinct characteristics are perceived. Suggested starting concentrations could be in the range of 1 to 50 ppm, based on the recommended usage levels.
-
Prepare a control sample containing only the neutral medium.
-
-
Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).
-
Panelists should rate the intensity of agreed-upon sensory descriptors (e.g., fruity, pineapple, green, waxy, chemical) on a structured scale (e.g., a 15-point line scale).
-
Provide panelists with unsalted crackers and deionized water for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between concentrations and to build a comprehensive flavor profile of this compound.
-
Workflow for Sensory Evaluation:
Caption: Workflow for the sensory evaluation of this compound.
Protocol 2: Analysis of this compound in a Food Matrix using Gas Chromatography-Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the contribution of this compound to the overall aroma profile of a food product.
Objective: To determine the odor activity of this compound in a complex food matrix.
Materials:
-
Food sample containing this compound
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port
-
Appropriate GC column for flavor analysis (e.g., DB-WAX, DB-5)
-
Solvents for extraction (e.g., dichloromethane, diethyl ether)
-
Internal standard (e.g., a non-naturally occurring ester with similar volatility)
-
Trained sensory assessors for the olfactometry port
Procedure:
-
Sample Preparation (Volatile Extraction):
-
Homogenize the food sample.
-
Perform a volatile extraction using a suitable method such as Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), or solvent extraction.
-
Add a known amount of the internal standard to the sample before extraction for semi-quantitative analysis.
-
-
GC-MS-O Analysis:
-
Inject the extracted volatiles into the GC-MS-O system.
-
The GC separates the volatile compounds, which are then split between the MS detector and the olfactometry port.
-
A trained assessor at the olfactometry port records the time and describes the odor of each eluting compound.
-
Simultaneously, the MS detector records the mass spectrum of each compound.
-
-
Data Analysis:
-
Identify this compound in the chromatogram based on its retention time and mass spectrum.
-
Correlate the odor description and intensity recorded by the assessor with the peak corresponding to this compound.
-
Compare the odor activity of this compound with other volatile compounds in the sample to understand its relative contribution to the overall aroma.
-
GC-O Analysis Workflow:
Caption: Workflow for GC-O analysis of this compound.
Protocol 3: Stability Testing of this compound in a Beverage Matrix
This protocol provides a framework for assessing the stability of this compound in a liquid food system, such as a non-alcoholic beverage.
Objective: To evaluate the chemical stability of this compound in a beverage under different storage conditions.
Materials:
-
This compound
-
Model beverage system (e.g., a solution of citric acid, sucrose, and preservatives in water, with a pH representative of the target product)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Incubators or environmental chambers for controlled temperature and light exposure
-
Amber glass bottles
Procedure:
-
Sample Preparation:
-
Prepare the model beverage system.
-
Spike the beverage with a known concentration of this compound (e.g., 20 ppm).
-
Dispense the spiked beverage into amber glass bottles, leaving minimal headspace, and seal tightly.
-
-
Storage Conditions:
-
Store the samples under various conditions to simulate shelf-life, for example:
-
Refrigerated (4 °C) in the dark (control)
-
Accelerated (e.g., 35 °C) in the dark
-
Accelerated with light exposure (to assess photodegradation)
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.
-
Extract the sample using a suitable method (e.g., liquid-liquid extraction with an appropriate solvent).
-
Analyze the concentration of this compound in the extract using GC-FID or GC-MS. Use an internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the degradation rate and half-life of this compound under each condition to predict its shelf-life in the beverage.
-
Stability Testing Logical Flow:
Caption: Logical flow for stability testing of this compound.
Olfactory Receptor Interaction
The perception of flavor compounds like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. While specific research on the interaction of this compound with ORs is limited, it is known that short-chain unsaturated esters are a class of molecules that can activate these receptors.[1][13][14] The combinatorial activation of multiple ORs by a single odorant molecule, and the integration of these signals in the brain, results in the perception of a specific aroma.
Further research using in-vitro assays, such as expressing human olfactory receptors in heterologous cells (e.g., HEK293 cells) and then exposing them to this compound, could elucidate which specific receptors are activated by this compound.[15] This information would be invaluable for understanding the molecular basis of its flavor profile and for the rational design of new flavor formulations.
Signaling Pathway of Olfactory Receptors:
Caption: General signaling pathway of olfactory receptors.
Conclusion
This compound is a valuable tool for flavor chemists and product developers seeking to impart specific fruity and estery notes to a range of food and beverage products. While further research is needed to determine its precise sensory thresholds and to identify the specific olfactory receptors it activates, the provided application notes and protocols offer a solid foundation for its systematic evaluation and application. By employing rigorous sensory analysis, analytical chemistry techniques, and stability testing, researchers can effectively harness the potential of this compound in the creation of novel and appealing flavor profiles.
References
- 1. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, 18060-77-0 [thegoodscentscompany.com]
- 4. isopropyl (E)-crotonate [flavscents.com]
- 5. This compound, (E)- | C7H12O2 | CID 5354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isopropyl (E)-crotonate, 6284-46-4 [thegoodscentscompany.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS 18060-77-0 this compound 18060770 | Chemical e-data Search [en.chem-edata.com]
- 11. This compound | 6284-46-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Olfactory Receptors as an Emerging Chemical Sensing Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Odorant response assays for a heterologously expressed olfactory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of Poly(isopropyl crotonate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of poly(isopropyl crotonate) via Group Transfer Polymerization (GTP) and comprehensive procedures for its characterization. Poly(this compound) is a polymer with potential applications in various fields, including drug delivery, owing to its unique properties.
Introduction
Poly(alkyl crotonates) are a class of polymers that have garnered interest due to their distinct thermal and mechanical properties. Unlike their methacrylate counterparts, the polymerization of β-substituted monomers like this compound presents unique challenges. Radical polymerization of alkyl crotonates is generally not feasible using common initiators like azobisisobutyronitrile (AIBN).[1][2] Anionic polymerization can be an alternative, though it often requires stringent reaction conditions to achieve controlled polymerization.[3][4] Group Transfer Polymerization (GTP) has emerged as a robust and versatile method for the controlled synthesis of poly(alkyl crotonates), yielding polymers with well-defined molecular weights and narrow molecular weight distributions.[1][5][6][7]
This application note details a reliable protocol for the synthesis of poly(this compound) using organic acid-catalyzed GTP and outlines standard techniques for its thorough characterization.
Synthesis of Poly(this compound) via Group Transfer Polymerization
GTP is a living polymerization technique that allows for the synthesis of polymers with controlled architectures.[8][9] The following protocol is based on established methods for the GTP of alkyl crotonates.[1][6]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of poly(this compound).
Materials
| Material | Supplier | Purity/Grade | Notes |
| This compound | TCI, Wako | >98% | Distilled from CaH₂ under reduced pressure. |
| Dichloromethane (CH₂Cl₂) | Sigma-Aldrich | Anhydrous | Further dried over molecular sieves. |
| Methanol | Fisher Scientific | ACS Grade | Used for quenching. |
| Hexane | Fisher Scientific | ACS Grade | Used for precipitation. |
| 1-Methoxy-1-trimethylsiloxy-2-methyl-1-propene (MTS) | Sigma-Aldrich | >95% | Used as the initiator. |
| 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) | TCI | >98% | Used as the organic acid catalyst. |
| Calcium Hydride (CaH₂) | Sigma-Aldrich | Reagent Grade | Used for drying monomer. |
| Nitrogen or Argon Gas | Airgas | High Purity | For maintaining an inert atmosphere. |
Protocol
-
Monomer and Solvent Preparation:
-
Dry this compound over calcium hydride (CaH₂) and distill under reduced pressure before use.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
Assemble a Schlenk tube equipped with a magnetic stir bar and flame-dry it under vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).
-
-
Polymerization:
-
In a glovebox, charge the Schlenk tube with this compound (e.g., 50 mmol), 1-methoxy-1-trimethylsiloxy-2-methyl-1-propene (MTS) initiator (e.g., 0.50 mmol), and anhydrous dichloromethane (CH₂Cl₂) (e.g., 20 mL).
-
Cool the reaction mixture to -40 °C in a suitable cooling bath.
-
In a separate vial, prepare a solution of the organic superacid catalyst, C₆F₅CHTf₂, (e.g., 0.050 mmol) in anhydrous CH₂Cl₂ (e.g., 5 mL).
-
Add the catalyst solution to the monomer/initiator mixture via syringe to initiate the polymerization.
-
Allow the reaction to proceed at -40 °C for 24 hours under inert atmosphere.
-
-
Quenching and Purification:
-
After the predetermined reaction time, quench the polymerization by adding methanol (e.g., 10 mL).
-
Allow the mixture to warm to room temperature.
-
Remove the solvents by rotary evaporation.
-
Dissolve the resulting residue in a minimal amount of chloroform (CHCl₃).
-
Precipitate the polymer by adding the chloroform solution dropwise into a large volume of cold hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Repeat the dissolution-precipitation cycle twice to ensure high purity.
-
Dry the final polymer product under vacuum to a constant weight.
-
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer.
Characterization Workflow
Caption: Workflow for the characterization of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and determine the tacticity of the polymer.[10]
Protocol:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra to identify the characteristic peaks of the repeating this compound unit.
Expected ¹H NMR Resonances (in CDCl₃):
-
δ 4.8-5.1 ppm: Septet, -CH (CH₃)₂
-
δ 2.2-2.8 ppm: Multiplet, -CH -CH(CH₃)-
-
δ 1.3-1.7 ppm: Multiplet, -CH-CH (CH₃)-
-
δ 1.2-1.3 ppm: Doublet, -CH(CH ₃)₂
-
δ 0.9-1.2 ppm: Doublet, -CH-CH(CH ₃)-
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[10]
Protocol:
-
Prepare a solution of the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran or chloroform) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration.
Typical GPC Data for GTP of Alkyl Crotonates:
| Parameter | Expected Value | Reference |
| Mₙ ( g/mol ) | 10,000 - 100,000 | [1][6] |
| PDI (Mₙ/Mₙ) | 1.1 - 1.5 | [1][6] |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (T₉) of the polymer.[10]
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected T₉ (e.g., 150 °C) at a heating rate of 10 °C/min to erase thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at a rate of 10 °C/min and record the heat flow.
-
The T₉ is determined as the midpoint of the transition in the second heating scan.
Expected Thermal Properties:
| Property | Expected Value |
| T₉ (°C) | 100 - 130 |
Note: The T₉ of poly(alkyl crotonates) is generally higher than that of their corresponding poly(methacrylates).[6]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10]
Protocol:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The 5% weight loss temperature (Tₔ₅) is often used as an indicator of the onset of thermal decomposition.
Expected Thermal Stability:
| Parameter | Expected Value |
| Tₔ₅ (°C) | > 300 |
Note: Poly(alkyl crotonates) synthesized by GTP have been shown to have superior thermal stability compared to poly(alkyl methacrylates).[1][6]
Summary of Expected Data
| Polymerization Method | Initiator/Catalyst | Mₙ ( g/mol ) | PDI | T₉ (°C) | Tₔ₅ (°C) |
| Group Transfer Polymerization | MTS / C₆F₅CHTf₂ | 10,000 - 100,000 | 1.1 - 1.5 | 100 - 130 | > 300 |
Conclusion
This document provides a comprehensive guide for the synthesis of poly(this compound) using Group Transfer Polymerization and its subsequent characterization. The detailed protocols and expected data will be valuable for researchers in polymer chemistry and drug development who are interested in exploring the potential of this class of polymers. The use of GTP allows for the synthesis of well-defined polymers with controlled properties, which is crucial for applications where polymer architecture plays a critical role.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Living polymerization - Wikipedia [en.wikipedia.org]
- 9. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 10. resolvemass.ca [resolvemass.ca]
Application Note and Protocol for the Purification of Synthesized Isopropyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed procedure for the purification of isopropyl crotonate synthesized via the Fisher esterification of crotonic acid and isopropanol. This compound is a valuable intermediate in organic synthesis. The purification protocol described herein is designed to remove unreacted starting materials, the acid catalyst, and any potential side products, yielding a high-purity final product. The primary method of purification involves a liquid-liquid extraction followed by fractional distillation. The purity of the final product is assessed using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Overview of the Purification Workflow
The purification process begins after the initial synthesis of this compound, which is typically achieved by refluxing crotonic acid and isopropanol in the presence of an acid catalyst, such as sulfuric acid. The crude reaction mixture contains the desired this compound, as well as unreacted crotonic acid, excess isopropanol, the acid catalyst, and water as a byproduct. The purification strategy is a multi-step process designed to systematically remove these impurities.
First, the acidic components (unreacted crotonic acid and the sulfuric acid catalyst) are neutralized and removed by washing the crude product with a weak base, typically a saturated sodium bicarbonate solution. This is followed by a water wash to remove any remaining water-soluble impurities and a brine wash to facilitate the separation of the organic and aqueous layers. The organic layer, containing the this compound, is then dried over an anhydrous drying agent. Finally, the this compound is purified to a high degree by fractional distillation, separating it from any remaining isopropanol and other volatile impurities based on differences in their boiling points.
The following diagram illustrates the logical flow of the purification procedure.
Caption: Workflow for the purification of this compound.
Data Presentation: Physical Properties of Key Compounds
A thorough understanding of the physical properties of the product and potential impurities is critical for a successful purification. The following table summarizes key data for the compounds involved in this procedure.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₇H₁₂O₂ | 128.17 | 147 | 0.89 | Slightly soluble |
| Crotonic Acid | C₄H₆O₂ | 86.09 | 185-189[1][2] | 1.02 | Soluble[1] |
| Isopropanol | C₃H₈O | 60.10 | 82.5[3] | 0.787 | Miscible[4] |
| Sodium Crotonate | C₄H₅NaO₂ | 108.07 | N/A | N/A | Soluble |
Experimental Protocols
4.1. Materials and Reagents
-
Crude synthesized this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Separatory funnel
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Standard laboratory glassware
4.2. Detailed Purification Procedure
-
Transfer of Crude Product: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.
-
Neutralization Wash:
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup from carbon dioxide evolution.
-
Shake the funnel gently, with frequent venting.
-
Allow the layers to separate. The lower aqueous layer contains sodium crotonate and neutralized acid catalyst.
-
Drain and discard the aqueous layer.
-
Repeat this washing step until no more gas evolution is observed upon addition of the bicarbonate solution.
-
-
Water Wash:
-
Add a volume of deionized water equal to that of the organic layer to the separatory funnel.
-
Shake the funnel and allow the layers to separate.
-
Drain and discard the lower aqueous layer. This step removes residual sodium bicarbonate and other water-soluble impurities.
-
-
Brine Wash:
-
Add a volume of brine equal to approximately one-third of the organic layer volume.
-
Shake the funnel and allow the layers to separate.
-
Drain and discard the lower aqueous layer. The brine wash helps to remove residual water from the organic layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the flask.
-
Swirl the flask gently. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Add a few boiling chips to the round-bottom flask containing the dried this compound.
-
Assemble the fractional distillation apparatus. Ensure all joints are securely clamped.
-
Begin heating the flask gently with a heating mantle.
-
Collect any low-boiling fractions, which may include residual isopropanol (boiling point ~82.5°C)[3].
-
The main fraction of purified this compound should be collected at approximately 147°C.
-
Monitor the temperature at the still head; a stable boiling point indicates the collection of a pure compound.
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
-
Purity Assessment
The purity of the collected this compound fractions should be assessed using the following analytical techniques.
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expected Outcome: A single major peak in the gas chromatogram corresponding to this compound. The mass spectrum of this peak should match the known fragmentation pattern of this compound.
-
Key Fragmentation Peaks (m/z): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 128. Other significant fragments may include peaks corresponding to the loss of an isopropoxy group or parts of the crotonate moiety.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (CDCl₃, ppm):
-
~6.9 (dq, 1H, =CH-)
-
~5.8 (dq, 1H, =CH-)
-
~5.0 (septet, 1H, -OCH(CH₃)₂)
-
~1.8 (dd, 3H, -CH=CH-CH₃)
-
~1.2 (d, 6H, -OCH(CH₃)₂)
-
-
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (CDCl₃, ppm):
-
~166 (C=O)
-
~145 (=CH-)
-
~122 (=CH-)
-
~67 (-OCH-)
-
~22 (-OCH(CH₃)₂)
-
~18 (-CH=CH-CH₃)
-
-
5.3. Infrared (IR) Spectroscopy
-
Expected Characteristic Absorptions (cm⁻¹):
-
~1720 (strong, C=O stretch of the ester)
-
~1650 (medium, C=C stretch of the alkene)
-
~1170 and ~1100 (strong, C-O stretches of the ester)
-
~2980-2850 (C-H stretches of the alkyl groups)
-
By following this detailed purification protocol and confirming the purity with the specified analytical methods, researchers can obtain high-quality this compound suitable for use in further research and development activities.
References
Application Notes and Protocols for Monitoring Isopropyl Crotonate Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the polymerization of isopropyl crotonate, a monomer of interest in the development of novel polymers for various applications, including drug delivery and material science. The following protocols outline the use of key analytical techniques to characterize the polymerization process and the resulting polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics and Conversion
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of polymerization reactions.[1] For this compound polymerization, ¹H NMR is particularly useful for determining monomer conversion by tracking the disappearance of the vinyl proton signals of the monomer and the appearance of the corresponding signals in the polymer backbone.[2][3] This method allows for the calculation of polymerization kinetics, providing valuable insights into the reaction mechanism.[1]
Experimental Protocol:
-
Sample Preparation:
-
In a typical experiment, the polymerization reaction is set up directly in an NMR tube.
-
Charge the NMR tube with this compound monomer, solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene), and a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trioxane). The internal standard must be non-reactive under the polymerization conditions.
-
Add the initiator to the NMR tube to start the polymerization at a controlled temperature.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals throughout the polymerization process.[4]
-
Instrument: 400 MHz NMR Spectrometer or higher.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 (adjust for desired signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for accurate integration).
-
Acquisition Time: ~3-4 seconds.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic vinyl proton signals of the this compound monomer (typically in the range of 5.8-7.0 ppm).
-
Integrate the area of a monomer vinyl proton peak and the area of a peak from the internal standard.
-
Monomer conversion is calculated using the following formula: Conversion (%) = [1 - (Integral of Monomer Peak at time t / Integral of Internal Standard Peak at time t) / (Integral of Monomer Peak at time 0 / Integral of Internal Standard Peak at time 0)] * 100
-
Logical Relationship for NMR Analysis
Caption: Workflow for monitoring polymerization kinetics using NMR spectroscopy.
Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[5] This information is critical as it directly influences the material's physical properties.[6] For poly(this compound), GPC/SEC allows for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Experimental Protocol:
-
Sample Preparation:
-
At selected time points during the polymerization, extract aliquots of the reaction mixture and quench the polymerization (e.g., by adding a small amount of methanol).
-
Precipitate the polymer in a non-solvent (e.g., cold hexane or methanol), filter, and dry under vacuum.
-
Dissolve the dried polymer in the GPC mobile phase (e.g., Tetrahydrofuran (THF) or Chloroform (CHCl₃)) to a concentration of 1-2 mg/mL.[7]
-
Allow the sample to dissolve completely (a minimum of 1 hour, or overnight for high molecular weight polymers).[7]
-
Filter the solution through a 0.2 µm syringe filter before injection to remove any particulate matter.[8]
-
-
GPC/SEC Analysis:
-
Instrument: A GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of Styragel or PLgel columns suitable for the expected molecular weight range.
-
Mobile Phase: HPLC-grade THF or CHCl₃.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
Calibration: Calibrate the system using narrow polystyrene or poly(methyl methacrylate) (PMMA) standards.[6][9]
-
-
Data Analysis:
-
Use the calibration curve to determine the Mn, Mw, and PDI of the poly(this compound) samples from their elution profiles.
-
Experimental Workflow for GPC/SEC Analysis
Caption: Step-by-step workflow for GPC/SEC analysis of polymer samples.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Application Note: FTIR spectroscopy is a rapid and versatile technique used to identify functional groups in a sample.[10] In the context of this compound polymerization, FTIR can be used to monitor the reaction by observing the decrease in the absorbance of the C=C double bond of the monomer and the corresponding changes in the C=O and C-O-C stretching vibrations as the polymer forms.[11] This can be performed in-situ with an appropriate probe or by analyzing aliquots taken at different times.[12][13]
Experimental Protocol:
-
Sample Preparation (for aliquot analysis):
-
Withdraw a small sample from the reaction mixture at various time points.
-
If the sample is a solution, cast a thin film onto a KBr or NaCl salt plate by allowing the solvent to evaporate.
-
If the polymer has been isolated, it can be analyzed as a thin film or using an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Data Acquisition:
-
Instrument: FTIR Spectrometer, preferably with an ATR accessory for ease of sampling.
-
Parameters:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Collect a background spectrum before analyzing the samples.
-
-
Data Analysis:
-
Monitor the disappearance of the peak corresponding to the C=C stretching of the crotonate monomer (around 1650 cm⁻¹).
-
Observe the changes in the C=O ester carbonyl peak (around 1730 cm⁻¹) and the C-O-C stretching region (around 1100-1300 cm⁻¹).
-
The ratio of the C=C peak to a reference peak that remains constant during the reaction (e.g., a C-H peak) can be used to qualitatively track the progress of the polymerization.
-
Experimental Workflow for FTIR Monitoring
Caption: Workflow for monitoring polymerization using FTIR spectroscopy.
Thermal Analysis (DSC and TGA) for Polymer Characterization
Application Note: Thermal analysis techniques are crucial for determining the thermal properties and stability of the final polymer product. Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg), which indicates the temperature at which the polymer changes from a rigid to a more flexible state.[14] Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[15]
Experimental Protocol:
-
Sample Preparation:
-
Use 5-10 mg of the purified and dried poly(this compound).
-
Place the sample in an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
-
DSC Analysis:
-
Instrument: Differential Scanning Calorimeter.
-
Procedure:
-
Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a rate of 10-20 °C/min under a nitrogen atmosphere to erase thermal history.
-
Cool the sample rapidly to a low temperature (e.g., 0 °C).
-
Heat the sample again at 10 °C/min to obtain the Tg from the second heating scan.[16]
-
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
-
TGA Analysis:
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen or air atmosphere.[17]
-
-
Determine the onset of decomposition temperature and the temperature of maximum weight loss from the TGA curve.
-
Experimental Workflow for Thermal Analysis
Caption: Workflow for DSC and TGA thermal characterization of polymers.
Summary of Quantitative Data
The following tables summarize typical quantitative data that can be obtained from the analytical techniques described above. The values presented are illustrative for poly(alkyl crotonate)s and may vary depending on the specific polymerization conditions.
Table 1: Molecular Weight Data from GPC/SEC
| Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 25 | 15,000 | 18,000 | 1.20 |
| 2 | 48 | 28,000 | 35,000 | 1.25 |
| 4 | 75 | 56,000 | 72,800 | 1.30 |
| 8 | 92 | 90,000 | 121,500 | 1.35 |
Note: Data is hypothetical and based on typical trends observed in controlled polymerizations.[9]
Table 2: Thermal Properties from DSC and TGA
| Polymer | Tg (°C) | Td, 5% (°C) (N₂) |
| Poly(methyl crotonate) | 122 | 359 |
| Poly(ethyl crotonate) | ~100-110 | ~350 |
| Poly(tert-butyl crotonate) | ~140-150 | ~200 (multi-step) |
| Poly(this compound) | 85-95 (estimated) | ~340-360 |
Note: Values are compiled from literature on various poly(alkyl crotonate)s and serve as a reference.[17][18] Poly(this compound) Tg is an estimate, as specific literature values are scarce, but it is expected to be higher than corresponding polymethacrylates.[18]
References
- 1. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icpms.labrulez.com [icpms.labrulez.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 6. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00353K [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. azom.com [azom.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Polymerization of Isopropyl Crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions during the polymerization of isopropyl crotonate.
Troubleshooting Guides & FAQs
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
-
Question: My polymerization of this compound is resulting in a low yield of polymer and a significant amount of unreacted monomer. What could be the cause?
-
Answer: Low polymer yield in this compound polymerization can be attributed to several factors. High reaction temperatures and high catalyst concentrations can promote side reactions, such as the isomerization and cyclization of propagating chain-end groups, which may deactivate the initiator[1]. Additionally, the steric hindrance from the isopropyl ester group can lead to lower polymer yields compared to linear alkyl crotonates[1]. To address this, consider optimizing the reaction temperature, preferably at -40°C or below, and adjusting the catalyst concentration. Ensuring the purity of the monomer by distilling it over calcium hydride can also improve polymerization efficiency[1].
Issue 2: Broad Molecular Weight Distribution (MWD)
-
Question: The resulting poly(this compound) has a broad molecular weight distribution (polydispersity index > 1.5). How can I achieve a narrower MWD?
-
Answer: A broad molecular weight distribution often indicates a loss of control over the polymerization, likely due to side reactions. Chain transfer reactions to the monomer, solvent, or polymer can initiate new polymer chains with different lengths, leading to a broader MWD[2][3]. Backbiting reactions can also introduce branching, which can affect the hydrodynamic volume of the polymer and result in a broader MWD as measured by size exclusion chromatography (SEC)[4]. To achieve a narrower MWD, it is crucial to conduct the polymerization at lower temperatures, as this has been shown to suppress side reactions in the polymerization of similar monomers like ethyl crotonate[1][5]. The choice of initiator and catalyst system is also critical for maintaining control over the polymerization.
Issue 3: Unexpected Polymer Microstructure (Branching)
-
Question: I suspect the formation of branched polymer chains in my this compound polymerization. What side reactions could be responsible, and how can I confirm this?
-
Answer: Branching in poly(acrylates), and likely in poly(crotonates), is primarily caused by intramolecular (backbiting) and intermolecular chain transfer reactions to the polymer[4]. Backbiting involves the abstraction of a hydrogen atom from the polymer backbone by the active chain end, leading to the formation of a mid-chain radical that can initiate a new branch[6][7]. Intermolecular chain transfer to the polymer results in a radical on a neighboring polymer chain, which can also lead to branching. The formation of short-chain branches (SCB) is typically a result of backbiting, while long-chain branches (LCB) arise from intermolecular chain transfer[4]. The presence of branching can be investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy to identify the characteristic signals of the branch points and rheological measurements to observe changes in the polymer's melt viscosity.
Issue 4: Polymer Properties Deviate from Expectations (e.g., lower Tg)
-
Question: The glass transition temperature (Tg) of my poly(this compound) is lower than expected. Could side reactions be the cause?
-
Answer: The glass transition temperature is sensitive to the polymer's microstructure. The presence of branching, resulting from side reactions like backbiting and chain transfer to the polymer, can disrupt the regular packing of polymer chains and increase the free volume, leading to a lower Tg. Additionally, a lower than expected molecular weight due to premature termination or excessive chain transfer can also result in a lower Tg. To obtain a higher Tg, it is important to minimize side reactions by optimizing the polymerization conditions, particularly by using lower temperatures[5].
Quantitative Data on Side Reactions
While specific quantitative data for this compound is limited in the literature, the following table summarizes data for related acrylate polymerizations, which can provide insights into the potential impact of side reactions.
| Monomer | Side Reaction | Conditions | Extent of Side Reaction | Reference |
| n-Butyl Acrylate | Backbiting | 70°C | Formation of short-chain branches | [4] |
| Methyl Acrylate | Backbiting (1,5- and 1,7-hydrogen transfer) | DFT Calculations | Energetically favored mechanisms | [6] |
| Various Acrylates | Chain Transfer to Alcohols | 80°C | Transfer constants determined for various alcohols | [8] |
Experimental Protocols
General Protocol for Group Transfer Polymerization (GTP) of this compound
This protocol is adapted from procedures for other alkyl crotonates and aims to minimize side reactions[1][9].
Materials:
-
This compound (iPrCr), distilled over CaH₂ under reduced pressure[1].
-
Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS)[1].
-
Catalyst: N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) or another suitable Lewis acid[9].
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)[1].
-
Quenching agent: Methanol[10].
-
Precipitating solvent: Hexane[1].
Procedure:
-
All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox[1][9].
-
In a flame-dried Schlenk tube, charge the purified this compound, MTS, and anhydrous CH₂Cl₂[1].
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath[1][9].
-
In a separate flask, prepare a solution of the catalyst in anhydrous CH₂Cl₂.
-
Add the catalyst solution to the stirred monomer/initiator mixture to initiate the polymerization[1].
-
Allow the reaction to proceed for the desired time. Monitor the monomer conversion by taking aliquots and analyzing them via ¹H NMR[10].
-
Terminate the polymerization by adding cold methanol[10].
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexane[1].
-
Collect the polymer by filtration, wash with hexane, and dry under vacuum to a constant weight.
Mandatory Visualizations
Caption: Troubleshooting workflow for side reactions in this compound polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00353K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Effect of temperature on the group-transfer polymerization of crotonates
Technical Support Center: Group-Transfer Polymerization of Crotonates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the group-transfer polymerization (GTP) of crotonates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the group-transfer polymerization of crotonates?
The optimal temperature for the GTP of crotonates is critical for achieving a polymer with a narrow molecular weight distribution (MWD) and high stereocontrol. Research indicates that lower temperatures, specifically between -40 °C and -60 °C, are ideal. For instance, in the polymerization of ethyl crotonate, a narrow MWD of 1.20 was achieved at -40 °C.[1] While the polymerization rate is slower at these temperatures, it allows for better control over the polymerization process.[1]
Q2: How does temperature affect the molecular weight distribution (MWD) of poly(crotonates)?
Temperature has a significant impact on the MWD of poly(crotonates) synthesized via GTP. Lower temperatures generally lead to a narrower MWD. For example, polymerization at -60 °C can yield the narrowest MWD.[1] As the temperature increases, for instance to -20 °C, the MWD tends to broaden.[1] This is attributed to an increase in side reactions at higher temperatures.
Q3: What are the common side reactions observed at elevated temperatures during the GTP of crotonates?
At higher temperatures, side reactions such as isomerization and cyclization of the propagating chain-end groups become more prevalent.[1][2] These side reactions can lead to a decrease in initiator efficiency and a broader MWD. MALDI-TOF MS analysis has identified the formation of cyclized and double-cyclized polymers in reactions carried out at 20 °C, which are not observed at -40 °C.[2]
Q4: My initiator efficiency is low. What are the potential causes?
Low initiator efficiency in the GTP of crotonates can be attributed to two main factors:
-
High Polymerization Temperature: As discussed, higher temperatures promote side reactions that consume the initiator and propagating chains in non-productive ways.[1]
-
High Catalyst Concentration: An excessive amount of catalyst can also lead to a decrease in initiator efficiency.[1] It is crucial to optimize the catalyst-to-initiator ratio for a given reaction temperature.
Q5: How does temperature influence the stereochemistry (disyndiotacticity) of poly(ethyl crotonate)?
Lower polymerization temperatures favor the formation of highly disyndiotactic poly(ethyl crotonate) (PEC).[3][4] There is a clear trend showing that as the polymerization temperature decreases, the disyndiotacticity of the resulting polymer increases.[4][5] This enhanced stereocontrol at low temperatures is attributed to the preferential formation of the erythro-threo-erythro-threo (etet) disyndiotactic sequence while suppressing other side reactions.[4]
Troubleshooting Guide
Issue 1: High Polydispersity (Broad MWD)
-
Primary Cause: The polymerization temperature is likely too high.
-
Solution:
Issue 2: Low Polymer Yield
-
Primary Cause: Sub-optimal temperature or catalyst concentration.
-
Solution:
-
While very low temperatures (-60 °C) can lead to very slow reaction rates and thus low conversion in a given time, a temperature of around -40 °C often provides a good balance of controlled polymerization and reasonable reaction time.[1]
-
Optimize the catalyst concentration. While an increase in catalyst can increase the polymer yield up to a certain point, excessive amounts can decrease the yield.[1]
-
Ensure the initiator is active and has not been deactivated by moisture or other protic impurities.[6]
-
Issue 3: Poor Stereocontrol (Low Disyndiotacticity)
-
Primary Cause: The reaction temperature is too high, or the steric hindrance of the initiator/catalyst system is insufficient.
-
Solution:
-
Lower the polymerization temperature. As a general rule, lower temperatures lead to higher disyndiotacticity.[4][5]
-
Consider the steric bulk of the silyl groups on both the initiator (silyl ketene acetal) and the catalyst. Larger silyl groups can enhance disyndiotacticity.[3][7] For example, using a tert-butyldimethylsilyl group has been shown to increase disyndiotacticity.[7]
-
Data Presentation
Table 1: Effect of Temperature on the GTP of Ethyl Crotonate
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | M_n (calc) | M_n (SEC) | M_w/M_n |
| 1 | -60 | 24 | 15 | 13 | 1,700 | 2,000 | 1.18 |
| 2 | -40 | 24 | 72 | 69 | 8,200 | 8,500 | 1.20 |
| 3 | -20 | 24 | 91 | 88 | 10,400 | 10,100 | 1.35 |
| 4 | 0 | 24 | >99 | 96 | 11,400 | 10,500 | 1.58 |
| 5 | 20 | 24 | >99 | 95 | 11,400 | 10,800 | 1.65 |
Data adapted from Takenaka et al., Macromolecules, 2019.[1][2]
Table 2: Influence of Temperature on Disyndiotacticity of Poly(ethyl crotonate)
| Entry | Temperature (°C) | Disyndiotacticity (%) |
| 1 | 20 | 53 |
| 2 | 0 | 60 |
| 3 | -20 | 70 |
| 4 | -40 | 85 |
| 5 | -60 | 92 |
Data adapted from Takenaka et al., Macromolecules, 2020.[3][4]
Table 3: Disyndiotacticity and Glass Transition Temperature (T_g)
| Disyndiotacticity (%) | T_g (°C) |
| 53 | 82 |
| 92 | 201 |
Data adapted from Takenaka et al., Macromolecules, 2020.[3][5]
Experimental Protocols
General Protocol for Group-Transfer Polymerization of Ethyl Crotonate
This protocol is a generalized procedure based on published literature.[1][2][3][5] All manipulations should be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.[3]
Materials:
-
Ethyl crotonate (EtCr), freshly distilled.
-
Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).
-
Catalyst: e.g., N-(triethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiEt₃) or an organic superacid like C₆F₅CHTf₂.[1]
-
Solvent: Dichloromethane (CH₂Cl₂), freshly distilled from a drying agent.
Procedure:
-
In a glovebox, add the desired amount of ethyl crotonate, initiator (e.g., MTS), and solvent (CH₂Cl₂) to a Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) in a cooling bath.
-
In a separate Schlenk tube, prepare a solution of the catalyst in the solvent.
-
Once the monomer solution has reached the target temperature, add the catalyst solution via syringe to initiate the polymerization.
-
Allow the reaction to proceed for the desired amount of time (e.g., 24 hours) with continuous stirring.
-
Quench the polymerization by adding a small amount of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as hexane.
-
Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the group-transfer polymerization of crotonates.
Caption: Troubleshooting logic for GTP of crotonates.
References
Troubleshooting low yield in Fischer esterification of crotonic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during the Fischer esterification of crotonic acid. This guide provides detailed troubleshooting advice, experimental protocols, and supporting data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues leading to low yields in the Fischer esterification of crotonic acid and offers targeted solutions.
Q1: My Fischer esterification of crotonic acid resulted in a very low yield. What are the primary reasons for this?
A1: Low yields in the Fischer esterification of crotonic acid are typically due to the reversible nature of the reaction and a few key factors that can either slow down the reaction or promote side reactions.[1][2] The most common culprits include:
-
Equilibrium Limitations: The Fischer esterification is an equilibrium process where the ester can be hydrolyzed back to the carboxylic acid and alcohol.[3] Without driving the reaction forward, the yield will be inherently limited.
-
Presence of Water: Water is a product of the reaction. Any water present in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials, reducing the ester yield.[3]
-
Insufficient Catalyst: An inadequate amount or inactive catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.[4]
-
Suboptimal Temperature: The reaction temperature may be too low for an efficient rate of reaction.
-
Side Reactions: Crotonic acid's carbon-carbon double bond can undergo side reactions under acidic conditions, such as polymerization or addition reactions, consuming the starting material and lowering the yield of the desired ester.[5]
Q2: How can I drive the reaction equilibrium towards the formation of the ethyl crotonate product?
A2: To maximize your yield, you need to shift the reaction equilibrium to the product side. This can be achieved through two primary strategies based on Le Chatelier's Principle:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will drive the equilibrium towards the ester.[3] Studies on similar esterifications have shown that increasing the alcohol-to-acid molar ratio significantly improves the yield. For example, a 10-fold excess of alcohol can increase the yield to as high as 97%.[3]
-
Removal of Water: Continuously removing water as it is formed is a very effective method to push the reaction to completion.[3][6] This can be accomplished using:
-
A Dean-Stark Apparatus: This piece of glassware is used with a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils, and upon condensation, the water separates from the less dense solvent, which is then returned to the reaction flask.[7][8][9]
-
Drying Agents: Adding a desiccant like molecular sieves to the reaction mixture can absorb the water as it is formed.[6]
-
Q3: What are the potential side reactions with crotonic acid, and how can I minimize them?
A3: The presence of a conjugated double bond in crotonic acid makes it susceptible to side reactions, especially under the acidic conditions of Fischer esterification.[5]
-
Polymerization: Crotonic acid and its esters can polymerize.[5] To minimize this, you can:
-
Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[5]
-
Avoid excessively high temperatures for prolonged periods.
-
-
Addition Reactions: The double bond can react with nucleophiles present in the reaction mixture. For example, addition of the alcohol across the double bond can occur. Minimizing reaction time and temperature can help reduce the likelihood of these side reactions.
Q4: What is the recommended work-up procedure to prevent hydrolysis of the ester product?
A4: The work-up procedure is critical to prevent the hydrolysis of your newly formed ester back to crotonic acid.
-
Cool the reaction mixture: Allow the reaction to cool to room temperature before workup.
-
Neutralize the acid catalyst: Carefully wash the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize the strong acid catalyst and any unreacted crotonic acid. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently.
-
Extraction: Extract the ester into an organic solvent like ethyl acetate.[10]
-
Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Q5: Which acid catalyst is most effective, and how much should I use?
A5: Common and effective catalysts for Fischer esterification are strong protic acids.
-
Sulfuric Acid (H₂SO₄): This is a widely used and effective catalyst.[2]
-
p-Toluenesulfonic Acid (TsOH): Another common and effective solid catalyst that is easier to handle than sulfuric acid.[2]
The amount of catalyst is typically catalytic, meaning a small amount is sufficient. A general guideline is 1-5 mol% relative to the limiting reactant (crotonic acid).[4] Using too much acid can lead to unwanted side reactions and complicate the purification process.[4]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of crotonate esters, based on available literature.
| Parameter | Condition | Reactants | Catalyst | Yield/Conversion | Reference |
| Alcohol to Acid Molar Ratio | 1:1 | Acetic Acid & Ethanol | Acid Catalyst | ~65% | [3] |
| 10:1 | Acetic Acid & Ethanol | Acid Catalyst | 97% | [3] | |
| 100:1 | Acetic Acid & Ethanol | Acid Catalyst | 99% | [3] | |
| 3:1 | Crotonic Acid & Decanol | Sulfuric Acid | Higher conversion than 1:1 | [5][11] | |
| 5:1 | Crotonic Acid & Decanol | Sulfuric Acid | Higher conversion than 3:1 | [5][11] | |
| 10:1 | Crotonic Acid & Decanol | Sulfuric Acid | Highest conversion | [5][11] | |
| Reaction Temperature | 390 K (117 °C) | Crotonic Acid & Decanol | Sulfuric Acid | Lower conversion | [5] |
| 410 K (137 °C) | Crotonic Acid & Decanol | Sulfuric Acid | Moderate conversion | [5] | |
| 430 K (157 °C) | Crotonic Acid & Decanol | Sulfuric Acid | Highest conversion | [5] | |
| Catalyst Type | Hydrochloric Acid (HCl) | Acrylic Acid & Ethanol | 3 vol% | ~46% conversion after 7h | [12] |
| Hydrogen Iodide (HI) | Acrylic Acid & Ethanol | 3 vol% | ~49% conversion after 7h | [12] | |
| Dowex 50WX8 | Acrylic Acid & Ethanol | 20 g/L | Lower conversion than HCl/HI | [12] |
Detailed Experimental Protocol: Synthesis of Ethyl Crotonate
This protocol describes the synthesis of ethyl crotonate from crotonic acid and ethanol using sulfuric acid as a catalyst with azeotropic removal of water.
Materials:
-
Crotonic acid
-
Absolute ethanol
-
Toluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydroquinone (optional, as a polymerization inhibitor)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add crotonic acid, a 5 to 10-fold molar excess of absolute ethanol, and a magnetic stir bar.[5][11]
-
Add a suitable volume of toluene to facilitate azeotropic removal of water.
-
Optionally, add a catalytic amount of hydroquinone (e.g., 0.1 mol%).
-
Carefully add a catalytic amount of concentrated sulfuric acid (1-2 mol% relative to crotonic acid) to the stirred mixture.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.[7][8][9] Fill the side arm of the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue the reflux until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted crotonic acid. Vent the funnel frequently to release the pressure from CO₂ evolution. Repeat the washing until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess ethanol using a rotary evaporator.
-
The crude ethyl crotonate can be further purified by distillation under reduced pressure.
-
Visualizations
Fischer Esterification Mechanism
Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of crotonic acid with ethanol.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow to diagnose and resolve common causes of low yield in the Fischer esterification of crotonic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Dean-Stark apparatus - Sciencemadness Wiki [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. technoarete.org [technoarete.org]
Preventing cyclization side reactions in crotonate polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during crotonate polymerization, with a specific focus on preventing cyclization side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for crotonate esters?
A1: Crotonate esters are β-substituted α,β-unsaturated carbonyl monomers. Due to steric hindrance and the electronic nature of the double bond, they can be challenging to polymerize. The most common methods explored are Group-Transfer Polymerization (GTP), anionic polymerization, and to a lesser extent, controlled radical polymerization techniques. Conventional free-radical initiators like AIBN are often ineffective for the homopolymerization of alkyl crotonates.
Q2: What is cyclization in the context of crotonate polymerization, and why is it a problem?
A2: Cyclization is an intramolecular side reaction where the propagating chain end attacks a point on its own backbone, forming a cyclic structure instead of adding another monomer unit. This reaction terminates the polymer chain prematurely. The primary consequences of cyclization are obtaining a polymer with a lower molecular weight than theoretically expected and a broader molecular weight distribution (polydispersity index or PDI). In applications where precise polymer architecture is critical, such as in drug delivery systems, these outcomes are highly undesirable.
Q3: How can I detect if cyclization is occurring in my polymerization?
A3: The primary indicator of significant cyclization is a discrepancy between the theoretical and experimentally determined molecular weight of your polymer, with the experimental value being lower. This is typically measured using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). The presence of cyclic oligomers can sometimes be detected as a separate, low-molecular-weight distribution in the SEC/GPC chromatogram. Spectroscopic methods such as NMR and mass spectrometry can also be used to identify the specific chemical structures of cyclic byproducts.
Troubleshooting Guide: Preventing Cyclization Side Reactions
This guide addresses specific issues you might encounter during your crotonate polymerization experiments.
Issue 1: Low Molecular Weight and Broad Polydispersity in Group-Transfer Polymerization (GTP)
Question: I am performing a group-transfer polymerization of ethyl crotonate, but my final polymer has a much lower molecular weight than predicted and a broad PDI. What could be the cause and how can I fix it?
Answer: This is a classic sign of premature chain termination, with intramolecular cyclization being a likely culprit in GTP of crotonates.[1] This side reaction is particularly sensitive to temperature and catalyst concentration.
Troubleshooting Steps:
-
Reduce Polymerization Temperature: Higher temperatures increase the rate of side reactions, including cyclization.[1] Lowering the reaction temperature can significantly suppress the cyclization pathway in favor of linear chain propagation. For instance, reducing the temperature from -20°C to -60°C has been shown to yield a narrower molecular weight distribution, although it may also slow down the polymerization rate.[1]
-
Optimize Catalyst Concentration: An excessive amount of catalyst can lead to a decrease in initiator efficiency and promote side reactions.[1] It is crucial to find the optimal catalyst concentration that ensures a reasonable polymerization rate without significantly increasing the incidence of cyclization.
-
Ensure High Purity of Reagents: GTP is sensitive to protic impurities like water and alcohols, which can terminate the living polymerization. Ensure that your monomer, solvent, and initiator are rigorously purified and dried before use.
Supporting Data:
The following table summarizes the effect of temperature and catalyst concentration on the group-transfer polymerization of ethyl crotonate.
| Entry | Temperature (°C) | Catalyst Amount (mmol) | Polymer Yield (%) | M_n (calculated) ( g/mol ) | M_n (experimental) ( g/mol ) | PDI (M_w/M_n) | Reference |
| 1 | 0 | 0.050 | 91 | 9200 | 7800 | 1.35 | [1] |
| 2 | -20 | 0.050 | 91 | 9200 | 8300 | 1.25 | [1] |
| 3 | -40 | 0.050 | 72 | 7300 | 6800 | 1.20 | [1] |
| 4 | -60 | 0.050 | 14 | 1500 | 1400 | 1.18 | [1] |
| 5 | -40 | 0.10 | >99 | 10100 | 9500 | 1.14 | [1] |
| 6 | -40 | 0.20 | 81 | 8200 | 7500 | 1.28 | [1] |
Table 1: Effect of reaction conditions on the GTP of ethyl crotonate.
Workflow for Optimizing GTP Conditions
Issue 2: Poor Control in Anionic Polymerization
Question: I'm attempting the anionic polymerization of a crotonate monomer, but the reaction is either not initiating or I'm getting a very low yield of oligomers. What could be the issue?
Answer: Anionic polymerization is extremely sensitive to impurities and the choice of initiator. For crotonates, the basicity and nucleophilicity of the initiator are critical factors that can lead to side reactions instead of polymerization.
Troubleshooting Steps:
-
Rigorous Purification: Ensure an oxygen- and water-free environment. All glassware should be flame-dried under vacuum, and the monomer and solvent must be scrupulously purified (e.g., by distillation over appropriate drying agents).
-
Select an Appropriate Initiator: The choice of initiator is crucial. Very strong bases may preferentially cause deprotonation of the monomer, leading to the formation of a crotonate anion that may not efficiently initiate polymerization.[2] Weaker nucleophiles, such as some carboxylate anions, might be more effective.[2] The initiator's reactivity should be matched to that of the propagating anionic species to ensure efficient initiation without promoting side reactions.
-
Optimize Monomer Concentration: At low monomer concentrations, side reactions such as chain transfer to the polymer can become competitive with propagation, leading to polymer degradation.[2] Increasing the initial monomer concentration can favor the desired polymerization reaction.
Reaction Pathway: Initiation in Anionic Polymerization
Experimental Protocols
Protocol: Group-Transfer Polymerization of Ethyl Crotonate[1]
This protocol is adapted from a published procedure for the controlled polymerization of ethyl crotonate.
Materials:
-
Ethyl crotonate (EtCr), purified by distillation.
-
1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), initiator.
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst.
-
Dichloromethane (CH₂Cl₂), dried and distilled.
-
Methanol (MeOH).
-
Hexane.
Procedure:
-
Reaction Setup: All manipulations must be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.
-
Charging the Reaction Vessel: In a glovebox, add ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS (e.g., 87.2 mg, 0.50 mmol), and CH₂Cl₂ (20 mL) to a Schlenk tube equipped with a magnetic stir bar.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -40°C) in a cooling bath. Prepare a stock solution of the catalyst, C₆F₅CHTf₂ (e.g., 22.3 mg, 0.050 mmol), in CH₂Cl₂ (5 mL). Add the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 24 hours) with continuous stirring.
-
Termination and Purification:
-
Quench the reaction by adding methanol (10 mL).
-
Remove the solvents by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of chloroform (CHCl₃).
-
Precipitate the polymer by pouring the solution into a large volume of hexane.
-
Collect the precipitated polymer by filtration, wash it several times with hexane, and dry it under vacuum for 24 hours.
-
Experimental Workflow Diagram
References
Improving the molecular weight control of poly(isopropyl crotonate)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(isopropyl crotonate) during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions to achieve desired molecular weight control.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected molecular weight | Low initiator concentration: The number of growing polymer chains is limited, leading to longer chains for a given amount of monomer.[1][2] | Increase the concentration of the initiator. This will generate more polymer chains, resulting in a lower molecular weight for the same monomer conversion.[1][2] |
| Low reaction temperature: Slower initiation and propagation rates can sometimes lead to fewer chains being initiated, resulting in higher molecular weight. | While lower temperatures can favor narrower molecular weight distributions, excessively low temperatures might alter initiation efficiency.[3] Experiment with slightly higher temperatures to find an optimal balance. | |
| Lower than expected molecular weight | High initiator concentration: An excess of initiator molecules leads to the formation of a large number of shorter polymer chains.[1][4] | Decrease the initiator concentration to reduce the number of initiated chains, thereby increasing the molecular weight.[1][2] |
| Presence of impurities: Impurities can act as chain transfer agents, terminating growing polymer chains prematurely and lowering the overall molecular weight. | Ensure all reagents and solvents are of high purity and the reaction is carried out under inert conditions to prevent premature termination. | |
| High reaction temperature: Increased temperature can lead to a higher rate of termination or chain transfer reactions relative to propagation, resulting in shorter polymer chains.[5] | Conduct the polymerization at a lower temperature. For group-transfer polymerization (GTP) of crotonates, temperatures around -40°C have been shown to be effective.[3][6] | |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | Slow initiation: If the rate of initiation is slower than the rate of propagation, new chains are formed throughout the reaction, leading to a mixture of chains with different lengths. | Optimize the initiator and catalyst system to ensure a fast and efficient initiation process. In GTP, the choice of catalyst is crucial for achieving a narrow molecular weight distribution.[3][7] |
| Chain transfer reactions: The presence of impurities or certain solvents can lead to chain transfer, terminating a growing chain and initiating a new one, which broadens the molecular weight distribution. | Purify all monomers, solvents, and reagents thoroughly. Work under strict anhydrous and oxygen-free conditions. | |
| High monomer conversion at elevated temperatures: Pushing for very high monomer conversion, especially at higher temperatures, can increase the likelihood of side reactions that broaden the PDI.[3] | For GTP of ethyl crotonate, polymerization at -20°C resulted in a broader molecular weight distribution compared to reactions at lower temperatures.[3] It is advisable to conduct the polymerization at lower temperatures and consider stopping the reaction at a moderate conversion if a narrow PDI is critical. | |
| Low polymer yield | Steric hindrance: The bulkiness of the isopropyl group in this compound can hinder the polymerization process.[7] | Optimize reaction conditions such as temperature and catalyst concentration. For sterically hindered monomers, longer reaction times may be necessary. |
| Inappropriate polymerization method: Radical polymerization of β-substituted acrylates like this compound is generally difficult.[6] | Employ a suitable polymerization technique such as group-transfer polymerization (GTP), which has been shown to be effective for alkyl crotonates.[3][7][8][9] | |
| Insufficient catalyst amount: In catalyzed reactions like GTP, an inadequate amount of catalyst can lead to slow and incomplete polymerization. | Increase the catalyst concentration. Studies on poly(ethyl crotonate) have shown that increasing the amount of catalyst can lead to a quantitative yield.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for polymerizing this compound with good molecular weight control?
A1: Group-transfer polymerization (GTP) is a highly effective method for the polymerization of alkyl crotonates, including this compound, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[3][7][10][8][9] Unlike conventional radical polymerization, which is challenging for β-substituted monomers, GTP proceeds in a more controlled manner.[6]
Q2: How does the initiator concentration affect the molecular weight of poly(this compound)?
A2: The molecular weight of the resulting polymer is inversely proportional to the initiator concentration.[1][2] A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[4] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.
Q3: What is the role of temperature in controlling the molecular weight and PDI?
A3: Temperature plays a critical role in the polymerization process. Lower reaction temperatures, particularly in GTP, generally favor the synthesis of polymers with a narrower molecular weight distribution (PDI).[3] For instance, in the GTP of ethyl crotonate, polymerization at -60°C yielded a narrower MWD than at -20°C.[3] However, very low temperatures might decrease the overall reaction rate and yield. High temperatures can increase the rate of side reactions, such as chain transfer and termination, which can lead to lower molecular weights and a broader PDI.[5]
Q4: Can I use radical polymerization for this compound?
A4: Homopolymerization of alkyl crotonates via conventional radical polymerization is generally not feasible due to steric hindrance from the β-methyl group.[6]
Q5: What are typical molecular weights achievable for poly(alkyl crotonate)s?
A5: Using group-transfer polymerization, number-average molecular weights (Mn) for poly(alkyl crotonate)s ranging from 56,000 to 90,000 g/mol have been reported.[8] By adjusting the monomer to initiator ratio, even higher molecular weights, in the range of 4.1 x 10⁴ to 7.2 x 10⁴ g/mol , have been achieved, although this may lead to a broader molecular weight distribution.[7]
Experimental Protocols
General Protocol for Group-Transfer Polymerization (GTP) of this compound
This protocol is adapted from procedures reported for the GTP of other alkyl crotonates.[11] All manipulations should be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) (initiator), purified by distillation.
-
N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) (catalyst).
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Methanol.
-
Hexane.
Procedure:
-
In a glovebox, add purified this compound and the initiator (MTS) to a dried Schlenk tube containing anhydrous CH₂Cl₂. The desired molecular weight can be targeted by adjusting the molar ratio of monomer to initiator.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C) in a cooling bath.
-
In a separate flask, prepare a solution of the catalyst (Tf₂NSiMe₃) in anhydrous CH₂Cl₂.
-
Add the catalyst solution to the monomer/initiator mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., several hours to 24 hours).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a small amount of a suitable solvent like chloroform.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent such as hexane.
-
Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for the group-transfer polymerization of this compound.
Caption: Key parameters influencing molecular weight control in poly(this compound) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluenceanalytics.com [fluenceanalytics.com]
- 5. Effect of polymerization temperature on the properties of autopolymerizing resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Radical Polymerization of β-Substituted Acrylates
Welcome to the technical support center for the radical polymerization of β-substituted acrylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the polymerization of these sterically hindered monomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my polymerization rate significantly slower than expected, or why is the conversion low?
A1: Slow polymerization rates and low conversions are common challenges with β-substituted acrylates due to steric hindrance and the formation of less reactive radicals.
-
Potential Cause 1: Steric Hindrance. The β-substituent can sterically hinder the approach of the propagating radical to the monomer, slowing down the propagation step.
-
Troubleshooting 1:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for propagation. However, be aware that higher temperatures can also promote side reactions.[1][2]
-
Increase Initiator Concentration: A higher concentration of initiator will generate more primary radicals, potentially increasing the overall rate of polymerization. This should be done cautiously as it can also lead to lower molecular weight polymers.
-
Choose a More Efficient Initiator: Select an initiator with a decomposition rate appropriate for your desired reaction temperature to ensure a steady supply of radicals.
-
-
Potential Cause 2: Mid-Chain Radical Formation (Backbiting). Intramolecular chain transfer (backbiting) can occur, where the propagating radical abstracts a hydrogen atom from the polymer backbone. This forms a more stable and less reactive tertiary mid-chain radical, which slows down the overall polymerization rate.[1][3]
-
Troubleshooting 2:
Q2: The molecular weight of my polymer is much lower than anticipated. What could be the cause?
A2: Low molecular weight is a frequent outcome in the radical polymerization of β-substituted acrylates, often stemming from chain transfer reactions and β-scission.
-
Potential Cause 1: β-Scission of Mid-Chain Radicals. The tertiary mid-chain radicals formed via backbiting can undergo β-scission, a process that cleaves the polymer chain, resulting in a macromonomer and a new, smaller radical. This directly reduces the average chain length.[1][2] This side reaction is more significant at elevated temperatures.[1][2]
-
Troubleshooting 1:
-
Potential Cause 2: Chain Transfer Reactions. Chain transfer to monomer, solvent, or a chain transfer agent (CTA) can terminate a growing polymer chain and initiate a new, shorter one.
-
Troubleshooting 2:
-
Purify Monomer and Solvent: Impurities can act as chain transfer agents. Ensure high purity of all reagents.
-
Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant.
-
Control CTA Concentration: If a CTA is intentionally used to control molecular weight, its concentration must be carefully optimized.
-
Q3: My polymer has a broad molecular weight distribution (high dispersity). How can I achieve a more uniform polymer?
A3: A broad molecular weight distribution is often a consequence of the various side reactions that can occur, leading to chains of different lengths.
-
Potential Cause: Multiple Termination and Transfer Pathways. The combination of termination by coupling, disproportionation, chain transfer events, and β-scission leads to a heterogeneous population of polymer chains.
-
Troubleshooting:
-
Employ Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Nitroxide-Mediated Polymerization (NMP) can provide better control over the polymerization process, leading to polymers with lower dispersity.[4][5] These techniques are designed to minimize irreversible termination steps.
-
Optimize Reaction Conditions: Carefully controlling temperature, monomer concentration, and initiator concentration can help to favor propagation and minimize side reactions, leading to a narrower molecular weight distribution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions I should be aware of when polymerizing β-substituted acrylates?
A1: The primary side reactions include:
-
Backbiting (Intramolecular Chain Transfer): The growing radical end abstracts a hydrogen from the polymer backbone, forming a more stable tertiary mid-chain radical.[1][3]
-
β-Scission: The mid-chain radical can break, leading to a shorter polymer chain with a terminal double bond (macromonomer) and a new radical.[1][2]
-
Chain Transfer to Polymer (Intermolecular): A growing radical abstracts a hydrogen from another polymer chain, leading to long-chain branching.[1]
Q2: How does temperature affect the polymerization of β-substituted acrylates?
A2: Temperature has a significant and complex effect:
-
Increased Rate: Higher temperatures generally increase the rates of initiation and propagation.
-
Increased Side Reactions: However, higher temperatures also disproportionately increase the rates of side reactions like backbiting and β-scission, which can lead to lower molecular weights and branching.[1][2] A careful balance must be struck to achieve a reasonable polymerization rate without excessive side reactions.
Q3: Why is it difficult to control the stereochemistry (tacticity) of poly(β-substituted acrylate)s?
A3: In conventional free-radical polymerization, the planar nature of the radical at the growing chain end allows for monomer addition from either face with similar probability, resulting in atactic polymers with poor stereochemical control.[6] The steric bulk of the β-substituent can influence the stereochemistry to some extent, but achieving high tacticity is challenging without specialized techniques.[6]
Q4: Can I use controlled radical polymerization (CRP) methods for β-substituted acrylates?
A4: Yes, CRP techniques such as RAFT can be employed to better control the polymerization of these challenging monomers.[4][5] These methods can lead to polymers with predetermined molecular weights and narrower molecular weight distributions. However, the steric hindrance of the β-substituent may still affect the overall rate and control compared to less hindered monomers.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes from literature for the polymerization of a common β-substituted acrylate, n-butyl acrylate (as a reference for acrylate polymerization challenges), highlighting the effect of temperature and monomer concentration.
| Monomer | Temperature (°C) | Solids Content (wt%) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Macromonomer Fraction (%) | Branching Fraction (%) |
| n-Butyl Acrylate | 60 | 20 | 95 | 28,000 | 2.1 | 0 | 0.05 |
| n-Butyl Acrylate | 100 | 20 | 98 | 15,000 | 2.5 | 0.1 | 0.15 |
| n-Butyl Acrylate | 140 | 20 | >99 | 8,000 | 3.0 | 0.3 | 0.25 |
| n-Butyl Acrylate | 60 | 30 | 96 | 35,000 | 2.0 | 0 | 0.04 |
| n-Butyl Acrylate | 100 | 30 | 99 | 20,000 | 2.3 | 0.08 | 0.12 |
| n-Butyl Acrylate | 140 | 30 | >99 | 12,000 | 2.8 | 0.25 | 0.20 |
Data adapted from literature reports on n-butyl acrylate solution polymerization.[3] Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index).
Key Experimental Protocols
Protocol 1: General Procedure for Free Radical Solution Polymerization of a β-Substituted Acrylate
-
Reagent Purification:
-
Pass the β-substituted acrylate monomer through a column of basic alumina to remove the inhibitor.
-
Purify the solvent (e.g., toluene, p-xylene) by distillation.
-
Recrystallize the initiator (e.g., AIBN, ACHN) from a suitable solvent (e.g., methanol).
-
-
Reaction Setup:
-
Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
-
Polymerization:
-
Charge the reactor with the desired amounts of purified monomer and solvent.
-
Heat the reaction mixture to the desired temperature under a continuous inert gas flow.
-
In a separate flask, dissolve the initiator in a small amount of the reaction solvent.
-
Once the reaction temperature is stable, inject the initiator solution into the reaction vessel.
-
Maintain the reaction at the set temperature for the desired time, taking samples periodically to monitor conversion (e.g., by ¹H NMR or gravimetry).
-
-
Termination and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration.
-
Redissolve the polymer in a suitable solvent (e.g., THF, chloroform) and re-precipitate to further purify it.
-
Dry the final polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Polymer Characterization by Size Exclusion Chromatography (SEC/GPC)
-
Sample Preparation:
-
Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) into a vial.
-
Add a precise volume of a suitable mobile phase (e.g., THF, chloroform) to dissolve the polymer completely. The mobile phase should contain a salt (e.g., LiBr) if there are interactions with the column material.
-
Filter the polymer solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Equilibrate the SEC/GPC system (pump, columns, and detectors) with the mobile phase at a constant flow rate and temperature.
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Inject the filtered polymer sample into the system.
-
Record the chromatogram from the refractive index (RI) or other detectors.
-
-
Data Processing:
-
Integrate the polymer peak in the chromatogram.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) relative to the calibration standards using the analysis software.
-
Visualizations
Caption: Key side reactions in the radical polymerization of β-substituted acrylates.
Caption: A logical workflow for troubleshooting common polymerization issues.
References
- 1. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mid-Chain Radical Migration in the Radical Polymerization of n-Butyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Controlled Radical Polymerization of Acrylates Regulated by Visible Light. [escholarship.org]
- 6. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00484H [pubs.rsc.org]
Technical Support Center: Efficient Group-Transfer Polymerization of Crotonates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient group-transfer polymerization (GTP) of crotonates.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Group-Transfer Polymerization (GTP) for crotonates?
A1: GTP is a living polymerization technique that allows for the synthesis of poly(alkyl crotonate)s with controlled molecular weights and narrow molecular weight distributions (MWD), which is often difficult to achieve with other methods like conventional radical polymerization.[1][2]
Q2: What types of catalysts are effective for the GTP of crotonates?
A2: Both Lewis acid and nucleophilic catalysts can be used for GTP. Organic superacid catalysts, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), and silicon-based Lewis acids like N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides have proven effective for the GTP of alkyl crotonates.[1][3] Inorganic Lewis acids such as mercuric iodide (HgI₂) have also been used.[3] Nucleophilic catalysts like bifluoride and fluoride ions are also commonly employed in GTP.[4]
Q3: What is a common initiator for the GTP of crotonates?
A3: A widely used initiator is 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS).[1][3][5] The choice of the silyl group in the initiator can also influence the stereochemistry of the resulting polymer.[3]
Q4: Are there any specific safety precautions for GTP of crotonates?
A4: GTP reactions are sensitive to moisture and protic impurities.[2][4] Therefore, all manipulations should be performed under a dry and oxygen-free atmosphere, for instance, using standard Schlenk techniques or in a glovebox.[1] Reagents and solvents must be rigorously dried and purified.[2]
Troubleshooting Guide
Q1: Why is my polymerization not initiating or proceeding at a very low rate?
A1:
-
Cause: Inactive catalyst or initiator due to impurities.
-
Cause: Inappropriate catalyst selection.
-
Solution: Not all acid or base catalysts are effective. For instance, tris(trifluoromethanesulfonyl)methane (HTf₃) and certain carboranes do not promote the polymerization of ethyl crotonate under conditions where organic superacids are successful.[1] Refer to the catalyst selection table below for effective options.
-
-
Cause: Low polymerization temperature.
-
Solution: While lower temperatures can improve molecular weight distribution, they also significantly decrease the polymerization rate. For example, the polymerization of ethyl crotonate at -60 °C has a very low rate.[1] A balance must be struck, with -40 °C being a more effective temperature for a reasonable rate and good control.[1]
-
Q2: Why is the molecular weight distribution (MWD) of my polymer broad?
A2:
-
Cause: High polymerization temperature.
-
Solution: Elevated temperatures can lead to side reactions, such as isomerization and cyclization of the propagating chain-end groups, which can broaden the MWD.[1] Conducting the polymerization at lower temperatures (e.g., -40 °C or -60 °C) can help to minimize these side reactions and achieve a narrower MWD.[1]
-
-
Cause: High catalyst concentration.
-
Solution: An excessive amount of catalyst can also promote side reactions, leading to a broader MWD and a decrease in polymer yield.[1] It is crucial to optimize the catalyst concentration.
-
Q3: Why is the initiator efficiency low and the polymer yield less than quantitative?
A3:
-
Cause: Side reactions at the propagating chain-end.
-
Solution: As mentioned, higher temperatures and catalyst concentrations can lead to side reactions like isomerization and cyclization, which terminate the growing polymer chains and reduce initiator efficiency.[1] Lowering the reaction temperature and optimizing the catalyst-to-initiator ratio are key to mitigating these issues.
-
-
Cause: Steric hindrance of the monomer.
-
Solution: The steric bulk of the alkyl ester group on the crotonate monomer can affect the polymerization yield. For example, linear alkyl crotonates like ethyl, n-propyl, and n-butyl crotonate polymerize in good yields, while more sterically hindered monomers like tert-butyl crotonate may not polymerize at all under the same conditions.[1]
-
Data Presentation
Table 1: Performance of Various Catalysts in the Group-Transfer Polymerization of Ethyl Crotonate (EtCr)
| Catalyst | Monomer/Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Mₙ ( g/mol ) | MWD (Mₗ/Mₙ) |
| C₆F₅CHTf₂ | 100/1/0.1 | -40 | 12 | 72 | 69 | 8,200 | 1.20 |
| HNTf₂ | 100/1/0.1 | -40 | 24 | 70 | 66 | 8,000 | 1.18 |
| TMSNTf₂ | 100/1/0.1 | -40 | 24 | 73 | 70 | 8,300 | 1.14 |
| HTf₃ | 100/1/0.1 | -40 | 24 | - | No Reaction | - | - |
| TiBP | 100/1/0.1 | -40 | 24 | - | No Reaction | - | - |
| o-carborane | 100/1/0.1 | -40 | 24 | - | No Reaction | - | - |
| m-carborane | 100/1/0.1 | -40 | 24 | - | No Reaction | - | - |
Data synthesized from Macromolecules 2019, 52, 11, 4052–4058.[1]
Table 2: Effect of Temperature on the GTP of Ethyl Crotonate (EtCr) using C₆F₅CHTf₂ Catalyst
| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Mₙ ( g/mol ) | MWD (Mₗ/Mₙ) |
| -60 | 24 | 16 | 14 | 1,800 | 1.18 |
| -40 | 12 | 72 | 69 | 8,200 | 1.20 |
| -20 | 2 | 75 | 72 | 8,600 | 1.34 |
| 0 | 1 | 80 | 76 | 9,100 | 1.45 |
| 20 | 1 | 82 | 78 | 9,400 | 1.52 |
Data synthesized from Macromolecules 2019, 52, 11, 4052–4058.[1]
Experimental Protocols
Detailed Methodology for the GTP of Ethyl Crotonate (EtCr)
This protocol is based on the successful polymerization of ethyl crotonate as described in the literature.[1]
1. Materials and Reagents Purification:
-
Ethyl crotonate (EtCr), 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), and the solvent (e.g., dichloromethane, CH₂Cl₂) must be rigorously dried and purified before use. Standard procedures for drying solvents and monomers for living polymerizations should be followed.
2. Polymerization Procedure (under inert atmosphere):
-
All manipulations are to be performed under a dry and oxygen-free argon atmosphere using standard high-vacuum Schlenk techniques or inside a glovebox.[1]
-
In a Schlenk tube, charge the ethyl crotonate (e.g., 5.71 g, 50 mmol), MTS initiator (e.g., 87.2 mg, 0.50 mmol), and a portion of the CH₂Cl₂ (e.g., 20 mL).[1]
-
In a separate vessel, prepare a stock solution of the catalyst, for example, C₆F₅CHTf₂ (e.g., 22.3 mg, 0.050 mmol) in CH₂Cl₂ (e.g., 5 mL).[1]
-
Cool the monomer and initiator solution to the desired reaction temperature (e.g., -40 °C) in a suitable cooling bath.
-
Add the catalyst solution to the cooled monomer/initiator mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 12-24 hours) with stirring.
3. Polymer Isolation and Purification:
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
The polymer can be isolated by removing the volatile components under reduced pressure.
-
Purify the obtained polymer by reprecipitation. For poly(ethyl crotonate), this can be done by dissolving the crude polymer in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like hexane.[1][6]
-
Dry the purified polymer under vacuum to a constant weight.
4. Characterization:
-
The number-average molecular weight (Mₙ) and molecular weight distribution (MWD) can be determined by size-exclusion chromatography (SEC).[1]
-
Monomer conversion can be calculated from the ¹H NMR spectra of the crude reaction mixture.[1]
Visualizations
Caption: Troubleshooting workflow for GTP of crotonates.
Caption: Catalyst selection logic for crotonate GTP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Item - Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of Isopropyl Crotonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of isopropyl crotonate, with a focus on minimizing polydispersity.
Troubleshooting Guide
This guide addresses common issues that can lead to high polydispersity (PDI) and other undesirable outcomes during the polymerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity (PDI > 1.3) | 1. Inefficient Initiation: Slow initiation compared to propagation leads to chains starting at different times. | • For all methods: Ensure the initiator is fully dissolved and homogeneously mixed before starting the polymerization. • RAFT: Select a RAFT agent with a high chain transfer constant for crotonates. Trithiocarbonates are often a good starting point.[1][2][3] • ATRP: Use a highly active catalyst/ligand system. For sterically hindered monomers, ligands like Me6TREN or substituted bipyridines may be effective.[4][5][6][7] • GTP: Use an efficient nucleophilic or Lewis acid catalyst. For crotonates, organic superacid catalysts have shown good results.[8] |
| 2. Chain Termination/Transfer Reactions: Undesired side reactions can broaden the molecular weight distribution. | • General: Lower the polymerization temperature to reduce the rate of side reactions.[8] • Anionic: This method is highly sensitive to impurities. Ensure rigorous purification of monomer, solvent, and initiator.[9][10][11][12][13] • Radical-based methods (RAFT/ATRP): Decrease the initiator concentration relative to the chain transfer agent/catalyst to minimize the contribution of conventional free radical polymerization. | |
| 3. Impurities: Water, oxygen, or other impurities can interfere with the polymerization mechanism. | • General: Purify the this compound monomer (e.g., by distillation) and solvents before use.[8] • All methods: Perform polymerizations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[8][14] | |
| Low Monomer Conversion | 1. Steric Hindrance: The isopropyl and methyl groups on the crotonate monomer can hinder the approach of the propagating chain. | • Increase the polymerization time. • Increase the reaction temperature, but be mindful of the potential for increased side reactions and a broader PDI. A balance must be found. |
| 2. Inappropriate Polymerization Conditions: The chosen conditions may not be optimal for this specific monomer. | • GTP: Optimize the catalyst and initiator concentrations. For ethyl crotonate, a monomer/initiator/catalyst ratio of 100/1/0.1 has been shown to be effective.[8] • RAFT/ATRP: Adjust the monomer, initiator, and RAFT agent/catalyst ratios. Higher monomer concentrations can sometimes improve conversion rates. | |
| Inconsistent Results Batch-to-Batch | 1. Variability in Reagent Purity: Impurities can vary between different batches of monomers, solvents, or initiators. | • Standardize purification procedures for all reagents. • Store purified reagents under an inert atmosphere and away from light and heat to prevent degradation. |
| 2. Poor Control Over Reaction Setup: Minor variations in temperature, atmosphere, or reagent addition can lead to different outcomes. | • Use a temperature-controlled reaction vessel (e.g., an oil bath with a thermostat). • Ensure a consistently inert atmosphere throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for achieving low polydispersity with this compound?
A1: Group Transfer Polymerization (GTP) has been demonstrated to be a highly effective method for polymerizing alkyl crotonates, yielding polymers with narrow molecular weight distributions (PDI as low as 1.14 for ethyl crotonate).[8] Controlled radical polymerization techniques like RAFT and ATRP can also be employed, but may require more optimization due to the steric hindrance of the monomer. Anionic polymerization is a viable option but demands extremely stringent purity of all reagents to minimize side reactions that can broaden the PDI.[9][10][15]
Q2: How does temperature affect the polydispersity of poly(this compound)?
A2: Lowering the polymerization temperature generally leads to a narrower molecular weight distribution (lower PDI).[8] This is because lower temperatures can suppress side reactions, such as chain transfer and termination, which compete with the desired propagation reaction. However, very low temperatures may also significantly slow down the rate of polymerization, leading to low monomer conversion in a reasonable timeframe.[8]
Q3: What type of RAFT agent should I choose for this compound polymerization?
A3: For sterically hindered monomers like this compound, a RAFT agent with a high chain transfer constant is recommended to ensure rapid equilibrium between active and dormant chains. Trithiocarbonates are often a good choice for acrylate and methacrylate monomers and may be suitable for crotonates.[1][2][3] The choice of the R and Z groups on the RAFT agent is also critical and may require some empirical optimization.[1]
Q4: What are the key considerations for the anionic polymerization of this compound?
A4: The primary challenge in the anionic polymerization of monomers with ester groups is the potential for side reactions, such as nucleophilic attack at the carbonyl carbon.[10] To minimize these, it is crucial to:
-
Use highly purified monomer, solvent, and initiator.
-
Conduct the polymerization at low temperatures (e.g., -78 °C).
-
Employ non-polar solvents.
Q5: Can impurities in the monomer affect the polymerization?
A5: Yes, impurities in the this compound monomer can have a significant impact on controlled/living polymerizations, leading to an increase in polydispersity.[11][13] Water and other protic impurities can terminate growing polymer chains in anionic and group transfer polymerizations.[16] In radical polymerizations, inhibitors present in the monomer must be removed prior to the reaction.
Experimental Protocols
Group Transfer Polymerization (GTP) of this compound for Low Polydispersity
This protocol is adapted from successful methods for other alkyl crotonates and is designed to yield a polymer with a low polydispersity index.[8]
Materials:
-
This compound (purified by distillation)
-
Initiator: 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene (MTS)
-
Catalyst: A suitable Lewis acid or nucleophilic catalyst (e.g., an organic superacid catalyst)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[8]
-
Reagent Charging: In a Schlenk flask, charge the purified this compound and anhydrous dichloromethane.
-
Initiator Addition: Add the initiator (MTS) to the monomer solution.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Initiate the polymerization by adding a solution of the catalyst in anhydrous dichloromethane.
-
Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours).
-
Termination and Purification: Terminate the reaction by adding a quenching agent (e.g., methanol). Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 2. RAFT Agents Effective in Controlled Radical Polymerization | TCI AMERICA [tcichemicals.com]
- 3. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 4. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 6. Highly Active Bipyridine-Based Ligands for Atom Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of Impurities in Continuous `Living´ Anionic Polymerizations - CONICET [bicyt.conicet.gov.ar]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Impact of impurities in isopropyl crotonate on polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of isopropyl crotonate.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not polymerizing with standard free-radical initiators like AIBN or BPO?
A1: this compound, like other β-substituted acrylate monomers, exhibits very low reactivity towards homopolymerization via conventional free-radical methods. This is due to steric hindrance from the methyl group on the double bond, which impedes the approach of the growing polymer chain. While standard radical initiators may be ineffective for homopolymerization, copolymerization with more reactive monomers or alternative polymerization techniques like Group Transfer Polymerization (GTP) can be successful.
Q2: What are the common impurities in commercial this compound that can affect polymerization?
A2: Commercial this compound may contain several impurities that can impact polymerization kinetics. These can include:
-
Unreacted Starting Materials: Residual crotonic acid and isopropyl alcohol from the esterification synthesis.
-
Byproducts: Small amounts of crotonaldehyde may be present.
-
Stabilizers: Commercial monomers are often shipped with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1]
Q3: How do these impurities specifically affect the polymerization process?
A3: Each type of impurity can have a distinct effect on polymerization:
-
Crotonic Acid: The acidic proton can interfere with certain polymerization mechanisms, particularly anionic and some types of controlled radical polymerization. In radical polymerization, it can act as a chain transfer agent, leading to lower molecular weight polymers.
-
Isopropyl Alcohol: Alcohols can act as chain transfer agents in radical polymerization, reducing the final polymer's molecular weight.[2] In cationic polymerization, they can act as inhibitors.
-
Crotonaldehyde: Aldehydes can also participate in chain transfer reactions, potentially terminating growing polymer chains and lowering the overall polymerization rate and molecular weight.
-
Stabilizers (Inhibitors/Retarders): These are designed to scavenge radicals and will prevent polymerization from initiating until they are consumed or removed.[1]
Q4: What is Group Transfer Polymerization (GTP) and why is it suitable for this compound?
A4: Group Transfer Polymerization (GTP) is a living polymerization technique that is particularly effective for acrylic monomers.[3][4] It proceeds via a different mechanism than free-radical polymerization and is less susceptible to the steric hindrance that prevents the homopolymerization of this compound by radical methods. GTP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No polymerization or very slow reaction rate. | Presence of inhibitors (e.g., MEHQ) in the monomer. | Purify the this compound before use to remove inhibitors. See Experimental Protocol 1 for a general purification procedure. |
| Insufficient initiator concentration or inactive initiator. | Increase the initiator concentration or use a fresh batch of initiator. For GTP, ensure the catalyst is active and used at the correct concentration. | |
| Presence of oxygen. | Deoxygenate the reaction mixture thoroughly by purging with an inert gas (e.g., argon or nitrogen) before and during the polymerization. | |
| Inherent low reactivity of this compound to homopolymerization. | Consider copolymerization with a more reactive monomer or switch to a more suitable polymerization technique like Group Transfer Polymerization (GTP). | |
| Low polymer yield. | Chain transfer to solvent or impurities. | Use a solvent with a low chain transfer constant. Ensure the monomer is purified to remove impurities like residual alcohol or acid. |
| Premature termination of the reaction. | Optimize the reaction temperature and initiator concentration. Ensure the reaction is run for a sufficient amount of time. | |
| Low molecular weight of the resulting polymer. | High concentration of chain transfer agents (e.g., residual isopropyl alcohol, crotonic acid). | Purify the monomer to remove these impurities. Avoid solvents that can act as chain transfer agents. |
| High initiator concentration. | Decrease the initiator concentration. In living polymerizations like GTP, the molecular weight is directly related to the monomer-to-initiator ratio. | |
| Broad molecular weight distribution (High Polydispersity Index - PDI). | Uncontrolled polymerization conditions. | For free-radical copolymerization, maintain a constant temperature and ensure efficient stirring. For more control, utilize a living polymerization technique like GTP. |
| Presence of impurities that lead to side reactions. | Ensure high purity of all reagents and solvents. |
Experimental Protocols
Experimental Protocol 1: Purification of this compound
This protocol describes a general procedure for removing acidic impurities and inhibitors from commercial this compound.
Materials:
-
Commercial this compound
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Wash the this compound with an equal volume of 5% aqueous NaOH solution in a separatory funnel to remove acidic impurities and phenolic inhibitors. Shake vigorously and allow the layers to separate. Drain the aqueous layer.[1]
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of saturated brine solution to help remove residual water. Drain the aqueous layer.[1]
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry the monomer. Stir for 30-60 minutes.[1]
-
Filter or decant the purified monomer from the drying agent.
-
For high-purity applications, perform a vacuum distillation of the dried monomer. Collect the fraction that boils at the correct temperature and pressure for this compound.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Experimental Protocol 2: Kinetic Analysis of this compound Copolymerization via ¹H NMR Spectroscopy
This protocol outlines a method for monitoring the conversion of this compound during a copolymerization reaction using ¹H NMR.
Materials:
-
Purified this compound
-
Comonomer (e.g., a more reactive acrylate or styrene)
-
Initiator (e.g., AIBN)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or toluene-d₈)
-
Internal standard (e.g., 1,3,5-trioxane or mesitylene)
-
NMR tubes with sealable caps
-
Thermostatted oil bath or NMR probe with temperature control
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution containing the purified this compound, comonomer, initiator, and a known amount of the internal standard in the deuterated solvent.
-
Transfer an aliquot of the stock solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Place the NMR tube in a thermostatted oil bath at the reaction temperature or conduct the reaction directly in the NMR spectrometer if equipped with a variable temperature probe.
-
Acquire ¹H NMR spectra at regular time intervals.
-
To determine the monomer conversion, integrate the signal corresponding to a vinylic proton of this compound (e.g., the doublet of doublets around 6.9 ppm) and the signal of the internal standard.
-
The conversion at each time point can be calculated using the following formula: Conversion (%) = [1 - (Integral of monomer peak at time t / Integral of internal standard at time t) / (Integral of monomer peak at time 0 / Integral of internal standard at time 0)] * 100
Visualizations
Caption: Troubleshooting logic for this compound polymerization.
Caption: Experimental workflow for polymerization kinetics study.
Caption: Simplified mechanism of Group Transfer Polymerization.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Isopropyl Crotonate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of isopropyl crotonate and methyl methacrylate, two alpha,beta-unsaturated esters with significant applications in polymer chemistry and organic synthesis. Understanding their relative reactivity is crucial for designing synthetic routes, controlling polymerization processes, and developing novel materials. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes reaction pathways to support your research and development endeavors.
Introduction: Structural Differences and Predicted Reactivity
This compound and methyl methacrylate are both alpha,beta-unsaturated esters, a class of compounds known for their susceptibility to nucleophilic attack at the beta-carbon (Michael addition) and their ability to undergo polymerization. However, their structural differences—specifically the position of the methyl substituent on the carbon-carbon double bond—profoundly influence their reactivity.
-
This compound: A propan-2-yl (E)-but-2-enoate with a methyl group at the beta-position.
-
Methyl Methacrylate (MMA): A methyl 2-methylprop-2-enoate with a methyl group at the alpha-position.[1]
The position of the methyl group has significant steric and electronic implications:
-
Steric Hindrance: The beta-methyl group in this compound presents greater steric hindrance to an incoming nucleophile at the beta-carbon compared to the alpha-methyl group in methyl methacrylate. Conversely, the alpha-methyl group in MMA can sterically hinder attack at the carbonyl carbon.
-
Electronic Effects: The electron-donating methyl group at the beta-position of this compound can slightly decrease the electrophilicity of the beta-carbon, potentially slowing down nucleophilic attack. In contrast, the alpha-methyl group in MMA can stabilize a radical intermediate, influencing its polymerization behavior.
Comparative Reactivity in Key Chemical Transformations
This section compares the reactivity of this compound and methyl methacrylate in Michael additions, polymerization, and hydrolysis, supported by available experimental data.
Michael Addition
The Michael addition, or conjugate addition, of a nucleophile to the beta-carbon of an alpha,beta-unsaturated carbonyl compound is a fundamental reaction. The reactivity of the electrophile is a key determinant of the reaction's success and rate.
A study comparing the Michael addition of benzylamine to methyl crotonate and methyl methacrylate under microwave irradiation provides valuable insights.[2][3] Although the study used methyl crotonate, the reactivity trends are expected to be similar for this compound due to the shared beta-methyl substitution pattern.
| Reactant | Nucleophile | Reaction Time | Yield | Reference |
| Methyl Crotonate | Benzylamine | 3 hours | 83-98% | [2][3] |
| Methyl Methacrylate | Benzylamine | 1 hour (at a higher temperature) | 97% | [3] |
These results suggest that under the tested conditions, methyl crotonate reacts readily with benzylamine. While methyl methacrylate also provides a high yield, it required a higher temperature to achieve a shorter reaction time, which could imply a higher activation energy barrier. This is consistent with the generally observed lower reactivity of methacrylates compared to crotonates in some nucleophilic additions, where the beta-position is less sterically hindered in crotonates.
Polymerization
Both this compound and methyl methacrylate can undergo polymerization to form long-chain polymers. However, their propensity to polymerize and the optimal conditions for polymerization differ significantly.
Methyl Methacrylate (MMA) is well-known for its ability to undergo free-radical polymerization to produce poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic.[4] The polymerization is typically initiated by radical initiators such as benzoyl peroxide or AIBN. MMA can also be polymerized via anionic and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[5][6]
This compound , on the other hand, is generally less reactive in radical polymerization. The beta-substituent can lead to steric hindrance and favor chain transfer reactions, making it more challenging to achieve high molecular weight polymers. However, crotonates can be polymerized under specific conditions, for instance, via anionic polymerization.
While direct comparative kinetic data for the same polymerization method is scarce, the vast body of literature on MMA polymerization compared to the more specialized methods required for crotonates indicates a higher general reactivity of MMA towards polymerization, especially under radical conditions.
Hydrolysis
The hydrolysis of the ester group is another important reaction to consider, particularly for applications where the stability of the material in aqueous environments is critical. Generally, the rate of alkaline hydrolysis of esters is influenced by steric hindrance around the carbonyl group.
A study on the base-catalyzed hydrolysis of various acrylates and methacrylates indicated that the electron-releasing methyl group in methacrylates reduces the rate of alkaline hydrolysis compared to their acrylate counterparts.[7] While this study does not directly include crotonates, we can infer the expected trend. The isopropyl group in this compound is bulkier than the methyl group in methyl methacrylate, which could lead to a slower hydrolysis rate for the former due to increased steric hindrance at the carbonyl carbon. However, electronic effects of the beta-methyl group could also play a role.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the reactivity of these two compounds.
General Protocol for Michael Addition of an Amine to an α,β-Unsaturated Ester
This protocol is a generalized procedure based on the microwave-assisted synthesis of β-amino esters.[2][3]
Materials:
-
α,β-Unsaturated ester (this compound or methyl methacrylate)
-
Amine (e.g., benzylamine)
-
Methanol (solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the α,β-unsaturated ester (1 mmol) and the amine (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-140 °C) for a designated time (e.g., 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol for Free-Radical Polymerization of Methyl Methacrylate
This protocol describes a typical bulk polymerization of MMA.[8][9]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Reaction vessel (e.g., test tube or flask)
-
Water bath or oil bath
Procedure:
-
Place the purified MMA (10 g) in the reaction vessel.
-
Add the radical initiator (e.g., 0.1 g of BPO) to the monomer and stir until dissolved.
-
Place the reaction vessel in a preheated water bath or oil bath at a controlled temperature (e.g., 80 °C).
-
Heat the mixture for a specified period (e.g., 1-2 hours). The viscosity of the solution will increase as polymerization proceeds.
-
To terminate the reaction, cool the vessel in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone or toluene).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or petroleum ether).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: General schematic of a Michael addition reaction.
Caption: Key steps in a free-radical polymerization process.
Conclusion
The reactivity of this compound and methyl methacrylate is dictated by the position of the methyl substituent on the carbon-carbon double bond. Methyl methacrylate generally exhibits higher reactivity in radical polymerization due to the stabilizing effect of the alpha-methyl group on the radical intermediate. In contrast, for Michael additions, the less sterically hindered beta-position of crotonates can lead to faster reactions compared to methacrylates under certain conditions. The bulkier isopropyl ester group in this compound is expected to decrease its rate of hydrolysis compared to methyl methacrylate.
The choice between these two monomers will ultimately depend on the specific application and desired reaction outcome. For applications requiring facile polymerization to form high molecular weight polymers, methyl methacrylate is often the preferred choice. For specific synthetic transformations where nucleophilic attack at the beta-position is desired, this compound may offer advantages. The provided experimental protocols and comparative data serve as a valuable resource for making informed decisions in your research and development activities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A substrate-driven approach to determine reactivities of α,β-unsaturated carboxylic esters towards asymmetric bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Isopropyl Crotonate and Ethyl Crotonate in Polymer Synthesis
For researchers and scientists in polymer chemistry and drug development, the choice of monomer is a critical decision that influences the final properties and performance of a polymer. Among the various acrylate and methacrylate alternatives, crotonates present a unique set of characteristics. This guide provides an objective comparison of two such monomers, isopropyl crotonate and ethyl crotonate, in the context of their performance in polymerization and the resulting polymer properties, supported by available experimental data.
Polymerization Performance: A Tale of Steric Hindrance
The polymerization behavior of this compound and ethyl crotonate is significantly influenced by the steric hindrance of their respective ester groups. Experimental data from group-transfer polymerization (GTP) studies reveal a discernible difference in polymerization yields under identical conditions.
In a key study, various alkyl crotonates were polymerized using an organic acid-catalyzed GTP system. The results demonstrated that linear alkyl crotonates, such as ethyl crotonate, polymerize smoothly.[1] However, as the steric hindrance of the alkyl ester groups increases, the yields of the resulting polymers tend to decrease.[1] This trend is evident when comparing the polymer yield of ethyl crotonate to that of this compound.
| Monomer | Polymer Yield (%) |
| Ethyl Crotonate | 72 |
| This compound | 45 |
| Table 1: Comparison of Polymer Yields for this compound and Ethyl Crotonate in Group-Transfer Polymerization. Data sourced from Macromolecules 2019, 52, 12, 4996–5004.[1] |
This difference in yield can be attributed to the bulkier isopropyl group hindering the approach of the monomer to the propagating chain end during polymerization, as compared to the less bulky ethyl group.
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed experimental methodology for the group-transfer polymerization of alkyl crotonates is provided below.
Materials
-
Monomers: Ethyl crotonate (EtCr) and this compound (iPrCr) were obtained from commercial sources and purified by distillation over calcium hydride (CaH2) under reduced pressure.[1]
-
Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).
-
Catalyst: A silyl Lewis acid catalyst, such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3).[2]
-
Solvent: Dichloromethane (CH2Cl2).
Polymerization Procedure
The polymerization is conducted under an inert and dry argon atmosphere using standard Schlenk techniques or in a glovebox.[2]
-
In a Schlenk tube, the respective crotonate monomer (e.g., ethyl crotonate, 2.85 g, 25 mmol) and the initiator (MTS, 10.9 mg, 0.0625 mmol) are dissolved in the solvent (CH2Cl2, 6 mL).[2]
-
The solution is cooled to the desired reaction temperature (e.g., -40 °C).[1][2]
-
A solution of the catalyst in the solvent (e.g., Tf2NSiMe3, 22.1 mg, 0.0625 mmol in 3.4 mL of CH2Cl2) is then added to initiate the polymerization.[2]
-
The reaction is allowed to proceed for a specified time (e.g., 24 hours).[1]
-
The polymerization is terminated by adding methanol (10 mL).[2]
-
The solvent is removed under reduced pressure. The resulting residue is dissolved in chloroform (CHCl3) and precipitated in a large amount of hexane.[2]
-
The precipitated polymer is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.[2]
Polymer Properties and Potential Applications
While detailed comparative data on the properties of poly(this compound) and poly(ethyl crotonate) are not extensively available in the reviewed literature, some inferences can be drawn. The thermal stability of poly(alkyl crotonate)s is generally reported to be superior to that of poly(alkyl methacrylate)s.[1] For instance, poly(methyl crotonate) exhibits a higher glass-transition temperature (Tg) and 5% weight loss temperature (Td5) than poly(methyl methacrylate) (PMMA).[1] It is plausible that both poly(ethyl crotonate) and poly(this compound) would also demonstrate good thermal stability.
The difference in the ester group is expected to influence the final polymer properties. The more hydrophobic nature of the isopropyl group in poly(this compound) compared to the ethyl group in poly(ethyl crotonate) could be advantageous in applications requiring low water absorption or specific solubility characteristics.
In the realm of biomedical applications, synthetic polymers are extensively utilized for drug delivery, tissue engineering, and medical devices.[3][4] The biodegradability and biocompatibility of polymers are crucial in these contexts.[5] While the specific performance of poly(this compound) and poly(ethyl crotonate) in drug delivery systems has not been detailed in the available literature, their polyester structure suggests potential for hydrolytic degradation, a desirable feature for controlled drug release.[6] The choice between the two would likely depend on the desired degradation rate and the hydrophobicity required for encapsulating and releasing specific therapeutic agents.[7]
Conclusion
-
Ethyl crotonate offers higher polymerization yields due to lower steric hindrance, making it a more efficient monomer in terms of conversion.[1]
-
This compound , while exhibiting lower yields under similar conditions, will produce a more hydrophobic polymer, which could be beneficial for specific applications where water interaction is a concern.
Further research is warranted to fully elucidate and compare the mechanical, thermal, and degradation properties of poly(this compound) and poly(ethyl crotonate). Such studies will be invaluable for tailoring polymer properties for advanced applications in drug delivery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Isopropyl Crotonate Copolymers: GPC vs. MALDI-TOF
For researchers, scientists, and drug development professionals working with novel polymeric materials, a thorough understanding of their molecular characteristics is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, for the characterization of isopropyl crotonate copolymers. To illustrate the distinct advantages and data outputs of each method, we will consider a hypothetical random copolymer of this compound (IPC) and N-vinylpyrrolidone (NVP), designated as poly(IPC-co-NVP).
At a Glance: GPC vs. MALDI-TOF for Copolymer Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. It provides information about the molecular weight distribution of the entire polymer sample. In contrast, MALDI-TOF is a soft ionization mass spectrometry technique that provides the absolute mass of individual polymer chains, offering insights into copolymer composition, end-groups, and repeating units.
The choice between GPC and MALDI-TOF, or their complementary use, depends on the specific information required for a given application, from routine quality control to in-depth structural elucidation.
Comparative Data Analysis: Poly(IPC-co-NVP)
To provide a clear comparison, the following tables summarize hypothetical yet representative data obtained from the analysis of a poly(IPC-co-NVP) sample using both GPC and MALDI-TOF.
Table 1: Molecular Weight Averages and Polydispersity
| Parameter | GPC | MALDI-TOF |
| Number-Average Molecular Weight (Mn) | 5,200 g/mol (relative to polystyrene standards) | 5,050 g/mol (absolute) |
| Weight-Average Molecular Weight (Mw) | 7,800 g/mol (relative to polystyrene standards) | 5,450 g/mol (absolute) |
| Polydispersity Index (PDI = Mw/Mn) | 1.50 | 1.08 |
Note: GPC provides relative molecular weights based on calibration with standards (e.g., polystyrene), which may not accurately reflect the hydrodynamic volume of the copolymer. MALDI-TOF, on the other hand, provides absolute molecular weights.
Table 2: Detailed Structural Information
| Feature | GPC | MALDI-TOF |
| Copolymer Composition | Can be estimated with a multi-detector setup (e.g., UV, RI) | Can be determined from the mass of individual oligomers |
| End-Group Analysis | Not directly provided | Can be determined from the mass of the oligomer series |
| Repeating Unit Mass | Not directly provided | Can be confirmed from the mass difference between adjacent peaks in an oligomer series |
| Blends/Impurities | May show as distinct peaks or shoulders in the chromatogram | Can be identified as separate oligomeric series in the mass spectrum |
Visualizing the Characterization Workflow and Data Output
The following diagrams illustrate the experimental workflow and the distinct information provided by each technique.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the GPC and MALDI-TOF analysis of a poly(IPC-co-NVP) copolymer.
Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(IPC-co-NVP) copolymer into a vial.
-
Add the appropriate volume of a suitable solvent, such as dimethylacetamide (DMAc) with 0.1% LiBr, to achieve a concentration of 2-5 mg/mL.
-
Gently agitate the mixture at room temperature until the polymer is completely dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
-
GPC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Columns: Two PLgel MIXED-D columns (300 x 7.5 mm, 5 µm) in series.
-
Mobile Phase: DMAc with 0.1% LiBr.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detector: Differential Refractive Index (DRI) detector.
-
Injection Volume: 100 µL.
-
Calibration: Use narrow polydispersity polystyrene standards to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention volume profile.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene calibration curve using the GPC software.
-
MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile/water (1:1, v/v).
-
Analyte Solution: Dissolve the poly(IPC-co-NVP) copolymer in THF at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in THF at a concentration of 1 mg/mL.
-
Spotting: Mix the matrix, analyte, and cationizing agent solutions in a 10:1:1 (v/v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF MS or equivalent.
-
Ionization Mode: Positive ion.
-
Laser: 337 nm nitrogen laser.
-
Mode: Reflector mode for high resolution of oligomers.
-
Mass Range: 1,000 - 10,000 m/z.
-
Calibration: Calibrate the instrument externally using a suitable polymer standard with a narrow molecular weight distribution.
-
-
Data Analysis:
-
Identify the series of peaks in the mass spectrum corresponding to the copolymer oligomers.
-
Determine the mass of the repeating units from the mass difference between adjacent peaks.
-
Calculate the absolute Mn and Mw from the intensities of the individual oligomer peaks.
-
Deduce the structure of the end-groups from the absolute mass of the oligomer series.
-
Conclusion
Both GPC and MALDI-TOF are indispensable techniques for the characterization of this compound copolymers. GPC offers a rapid and robust method for determining the overall molecular weight distribution, making it ideal for quality control and monitoring polymerization kinetics. MALDI-TOF, in contrast, provides a much more detailed molecular picture, revealing absolute molecular weights, copolymer composition, and end-group structures, which is critical for in-depth structural elucidation and understanding structure-property relationships. For a comprehensive characterization, a combinatorial approach utilizing both techniques is often the most powerful strategy.
A Comparative Guide to the Thermal Stability of Polymers Containing Isopropyl Crotonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Properties
The thermal stability of a polymer is a critical parameter that dictates its processing conditions, application range, and overall performance. For professionals in research, science, and drug development, selecting a polymer with the appropriate thermal characteristics is paramount to ensure product integrity and efficacy. This guide provides a comparative analysis of the thermal stability of polymers incorporating isopropyl crotonate and contrasts them with commonly used alternative polymers. The data presented herein is supported by experimental findings from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a quantitative basis for material selection.
Executive Summary
Polymers derived from crotonic acid esters, particularly those with bulky side groups, have garnered interest for their potential to exhibit enhanced thermal stability. This guide focuses on polymers containing this compound, a monomer that can be incorporated into various polymer backbones. While specific quantitative data for homopolymers of this compound is limited in publicly available literature, analysis of its copolymers and comparison with related poly(tert-alkyl crotonates) provide valuable insights into its thermal behavior. This guide will compare the thermal properties of these crotonate-based polymers with well-established polymers such as poly(methyl methacrylate) (PMMA) and polystyrene (PS).
Comparative Thermal Stability Data
The following table summarizes key thermal stability parameters for polymers containing tert-alkyl crotonates, which serve as a proxy for understanding the potential behavior of this compound-containing polymers, and compares them with common alternative polymers. The data is compiled from peer-reviewed literature and is presented to facilitate a clear comparison.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td,onset) (°C) | Temperature of Maximum Decomposition Rate (Td,max) (°C) | Char Yield at 600°C (%) |
| Poly(tert-butyl crotonate) | 138 | 215 | 248 | 41 |
| Poly(1-adamantyl crotonate) | > Decomposition | 345 | 385 | 1 |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~250-300 | ~380 | <1 |
| Polystyrene (PS) | ~100 | ~300-350 | ~420 | <1 |
Note: Data for poly(tert-butyl crotonate) and poly(1-adamantyl crotonate) are sourced from a study on the anionic polymerization of tert-alkyl crotonates.[1] Data for PMMA and PS are typical values from various literature sources. The thermal properties of copolymers containing this compound would be expected to fall between those of the respective homopolymers, depending on the comonomer ratio.
Discussion of Thermal Behavior
The decomposition of poly(tert-butyl crotonate) is reported to occur via a two-step mechanism involving the elimination of isobutylene to form poly(crotonic acid), which then degrades at higher temperatures.[1] In contrast, poly(1-adamantyl crotonate) shows a single-stage decomposition, indicating a different degradation pathway.[1]
When compared to common polymers like PMMA and polystyrene, the poly(tert-alkyl crotonates) show competitive and, in the case of the adamantyl derivative, superior thermal stability in terms of onset decomposition temperature.[1] However, the char yield of poly(tert-butyl crotonate) is notably higher, which could be a desirable characteristic in applications requiring fire retardancy.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its weight loss as a function of temperature.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).
-
The weight of the sample is continuously recorded as the temperature increases.
-
The resulting data is plotted as weight percent versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg).
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The data is plotted as heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes and comparisons discussed, the following diagrams have been generated.
References
Determining Reactivity Ratios in Isopropyl Crotonate Copolymerization: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of copolymerization is crucial for designing polymers with desired properties. This guide provides a comparative overview of the determination of reactivity ratios for crotonate esters, with a focus on providing a framework for understanding the copolymerization behavior of isopropyl crotonate.
Due to a lack of specific experimental data for the radical copolymerization of this compound with common comonomers, this guide utilizes data from a closely related monomer, butyl crotonate, to illustrate the characteristic low reactivity of this class of esters. This information is compared with other well-established copolymer systems to provide a broader context.
Comparison of Reactivity Ratios
The reactivity ratios, r₁ and r₂, dictate the composition of a copolymer. An r value greater than 1 indicates that the radical prefers to add to its own monomer, while a value less than 1 indicates a preference for adding to the comonomer. When both r₁ and r₂ are less than 1, the copolymerization tends toward alternation.
The data presented below for the copolymerization of n-butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO) reveals the typical low reactivity of crotonate esters.[1][2] For comparison, data for the well-characterized styrene (St) and methyl methacrylate (MMA) system is also included.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Tendency |
| n-Butyl Crotonate (BCr) | 2-Methylen-1,3-dioxepane (MDO) | 0.017 ± 0.007[1][2] | 0.105 ± 0.013[1][2] | 0.0018 | Strong Alternating |
| Styrene (St) | Methyl Methacrylate (MMA) | 0.697 ± 0.010[3] | 0.491 ± 0.007[3] | 0.342 | Random (statistical) |
The extremely low reactivity ratio for butyl crotonate (r₁) indicates its strong preference to react with the MDO radical rather than another butyl crotonate monomer.[1][2] The product of the reactivity ratios (r₁ * r₂) being close to zero further supports a strong tendency for alternating copolymerization.[1][2] This behavior is characteristic of crotonate esters, which are known to be difficult to homopolymerize via radical pathways.[1]
Experimental Protocols for Reactivity Ratio Determination
Accurate determination of reactivity ratios is paramount for understanding and controlling copolymerization processes. While older linear methods exist, modern nonlinear least-squares analysis of data from low-conversion polymerizations is now recommended for greater accuracy.[3][4][5][6]
1. General Experimental Procedure for Low Conversion Copolymerization
A series of copolymerizations are performed with varying initial monomer feed ratios. To ensure the monomer feed composition remains relatively constant, the reactions are terminated at low conversions (typically <10%).
-
Materials: Monomers (purified to remove inhibitors), a suitable solvent, and a radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Procedure:
-
Prepare a series of reaction mixtures with different molar ratios of the two monomers. The total monomer concentration and initiator concentration are kept constant.
-
The mixtures are degassed to remove oxygen, which can inhibit radical polymerization.
-
The reactions are initiated by raising the temperature to the appropriate level for the chosen initiator.
-
Polymerization is allowed to proceed for a predetermined time to ensure low monomer conversion.
-
The reaction is quenched, often by rapid cooling and exposure to air.
-
The resulting copolymer is isolated from the unreacted monomers, typically by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
-
Analysis: The composition of the resulting copolymer is determined using an appropriate analytical technique, such as Nuclear Magnetic Resonance (¹H-NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.[7]
2. Determination of Reactivity Ratios
-
Nonlinear Least-Squares (NLLS) Method: This is the most statistically robust method.[3] The instantaneous copolymer composition, as described by the Mayo-Lewis equation, is plotted against the monomer feed composition. The reactivity ratios (r₁ and r₂) are then determined by finding the values that provide the best fit to the experimental data using a nonlinear regression algorithm.[3] This method was used to determine the reactivity ratios for the butyl crotonate and MDO system.[1][2]
-
Linearization Methods (for historical context):
-
Fineman-Ross Method: This method linearizes the Mayo-Lewis equation, allowing r₁ and r₂ to be determined from the slope and intercept of a straight-line plot.[8][9][10] However, this method can introduce bias and distort the error structure of the data.[5]
-
Kelen-Tüdős Method: This is a refinement of the Fineman-Ross method that introduces an arbitrary constant to distribute the data more uniformly and reduce bias.[11][12] While an improvement, it is still generally considered less accurate than NLLS methods.[4][6]
-
Visualizing the Process and Underlying Principles
To better understand the workflow and the theoretical basis of reactivity ratio determination, the following diagrams are provided.
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 6. Collection - Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization - Macromolecules - Figshare [acs.figshare.com]
- 7. Determination of Reactivity Ratios for Acrylonitrile/Methyl Acrylate Radical Copolymerization Via Nonlinear Methodologies Using Real Time FTIR [vtechworks.lib.vt.edu]
- 8. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
Comparative study of Lewis acid catalysts for crotonate polymerization
A Comparative Guide to Lewis Acid Catalysts for Crotonate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of crotonates, a class of unsaturated esters, presents a unique challenge in polymer chemistry due to the steric hindrance and electronic effects of the β-methyl group.[1] This often leads to difficulties in achieving high molecular weight polymers through conventional polymerization methods.[1][2] Lewis acid catalysis has emerged as a promising strategy to overcome these hurdles, enabling the synthesis of poly(crotonates) with controlled molecular weights and architectures.[3][4] This guide provides a comparative overview of various Lewis acid catalysts employed in crotonate polymerization, supported by experimental data to aid in catalyst selection and methods.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in crotonate polymerization is evaluated based on several key parameters, including monomer conversion, the molecular weight of the resulting polymer, and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. The following tables summarize the performance of different classes of Lewis acid catalysts under various experimental conditions.
Table 1: Silicon-Based Lewis Acid Catalysts for Group-Transfer Polymerization (GTP) of Alkyl Crotonates
| Catalyst/Initiator System | Monomer | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (Đ) |
| Tf₂NSiMe₃ / Me₃SKA | Ethyl Crotonate | 20 | 24 | 95.2 | 1,100 | 1.61 |
| Tf₂NSiEt₃ / Et₃SKA | Ethyl Crotonate | 10 | - | - | - | - |
Data extracted from a kinetic modeling study.[5] M_n and PDI values can be influenced by reaction kinetics.[5][6]
Table 2: Lewis Pair Catalysts for Methyl Crotonate (MC) Polymerization
| Lewis Base | Lewis Acid | Temp (°C) | Time (h) | Conversion (%) | M_n ( kg/mol ) | PDI (Đ) |
| NHC¹ | MAD² | Ambient | - | - | up to 161 | - |
| NHO³ | MAD² | Ambient | - | - | - | - |
| KOtBu | MAD² | - | - | - | 97.1 | - |
¹N-heterocyclic carbene; ²Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide); ³N-heterocyclic olefin.[2] High molecular weight polymers were achieved under ambient, solvent-free conditions.[2]
Table 3: Organic Superacid Catalysts for Group-Transfer Polymerization (GTP) of Alkyl Crotonates
| Catalyst | Monomer | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| C₆F₅CHTf₂ | Ethyl Crotonate | -40 | 24 | 72 | - | 1.20 |
| HNTf₂ | Ethyl Crotonate | -40 | - | >66 | - | 1.14-1.20 |
| TMSNTf₂ | Ethyl Crotonate | -40 | - | >66 | - | 1.14-1.20 |
| C₆F₅CHTf₂ | n-Propyl Crotonate | -40 | 24 | 78 | - | - |
| C₆F₅CHTf₂ | n-Butyl Crotonate | -40 | 24 | 64 | - | - |
Data from GTP of various alkyl crotonates using 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) as an initiator.[7] The reaction temperature is a critical parameter for achieving polymers with a narrow molecular weight distribution.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of polymerization reactions. Below are representative protocols for different catalytic systems.
General Procedure for Group-Transfer Polymerization (GTP) of Alkyl Crotonates using an Organic Acid Catalyst[7]
All manipulations are performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.
-
Monomer and Initiator Preparation : In a Schlenk tube inside a glovebox, charge the alkyl crotonate (e.g., 50 mmol of ethyl crotonate), the initiator (e.g., 0.50 mmol of 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene, MTS), and the solvent (e.g., 20 mL of CH₂Cl₂).
-
Initiation : Add a solution of the organic acid catalyst (e.g., 0.050 mmol of 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, C₆F₅CHTf₂) in CH₂Cl₂ (5 mL) to the monomer/initiator mixture to initiate the polymerization.
-
Reaction : Maintain the reaction at the desired temperature (e.g., -40 °C) for a predetermined period (e.g., 24 hours).
-
Termination and Purification : Quench the reaction by pouring the mixture into methanol (10 mL). Remove the solvents by evaporation under reduced pressure. Dissolve the residue in CHCl₃ and precipitate the polymer by pouring the solution into a large amount of hexane.
-
Isolation : Collect the precipitated polymer by filtration, wash with hexane, and dry under vacuum for 24 hours.[1]
Synthesis of n-Propyl Crotonate[7]
-
Reaction Setup : Charge a flask with crotonic acid (2.32 mol), 1-propanol (500 mL), CHCl₃ (250 mL), and H₂SO₄ (5.0 mL).
-
Reflux : Reflux the mixture for 10 days.
-
Work-up : After concentrating the mixture, pour it into a saturated sodium hydrogen carbonate solution. Extract the aqueous layer with CHCl₃. Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Purification : After filtration, concentrate the organic layer. Distill the crude product from CaH₂ to obtain pure n-propyl crotonate.
Mechanistic Pathways and Experimental Workflow
The polymerization of crotonates by Lewis acids can proceed through different mechanisms depending on the catalytic system. Below are graphical representations of a proposed mechanism and a general experimental workflow.
Caption: Proposed mechanism for Lewis acid-catalyzed group-transfer polymerization of crotonates.[1][7]
Caption: General experimental workflow for Lewis acid-catalyzed crotonate polymerization.
Conclusion
The choice of a Lewis acid catalyst for crotonate polymerization depends on the desired polymer characteristics and experimental conditions. Silicon-based Lewis acids and organic superacids are effective for group-transfer polymerization, offering good control over the polymer's molecular weight and distribution.[5][7] Lewis pair systems, particularly those involving N-heterocyclic carbenes or olefins with a bulky aluminum Lewis acid, have demonstrated the ability to produce high molecular weight poly(methyl crotonate) under mild, solvent-free conditions.[2] This guide provides a foundation for researchers to explore and optimize Lewis acid-catalyzed crotonate polymerization for various applications, including the development of novel biomaterials and specialty polymers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Glass Transition Temperature of Isopropyl Crotonate Copolymers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the glass transition temperature (Tg) of copolymers incorporating crotonate esters, with a focus on providing context for the expected thermal properties of isopropyl crotonate copolymers. Due to a lack of specific experimental data for this compound copolymers in the available scientific literature, this guide leverages data from closely related poly(alkyl crotonates) to infer potential characteristics and provide relevant experimental methodologies.
Introduction
The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This property is of paramount importance in drug development and material science, as it influences the mechanical properties, stability, and processing conditions of polymeric materials used in applications such as drug delivery systems, coatings, and medical devices.
This compound, as a monomer, offers a unique chemical structure that can be incorporated into copolymers to tailor their thermal and mechanical properties. Understanding the Tg of its copolymers is essential for predicting their performance. While direct data is scarce, analysis of related poly(alkyl crotonates) provides valuable insights. Generally, poly(alkyl crotonates) exhibit higher glass transition temperatures compared to their poly(methacrylate) counterparts, an effect attributed to the increased stiffness of the polymer backbone.[1]
Comparative Analysis of Poly(alkyl crotonate) Homopolymers
To establish a baseline for understanding this compound copolymers, it is useful to examine the Tg of related homopolymers. The Tg of a polymer is significantly influenced by the structure of its monomer unit, including the size and flexibility of the ester alkyl group.
| Polymer Name | Glass Transition Temperature (Tg) in °C | Notes |
| Poly(methyl crotonate) | 122 | --- |
| Poly(ethyl crotonate) | 82 - 201 | Tg is highly dependent on disyndiotacticity.[2] |
| Poly(3,5-dimethyl-1-adamantyl crotonate) | 230 | A small transition was observed.[3] |
This table summarizes available data for poly(alkyl crotonate) homopolymers to provide a comparative context.
Experimental Protocols
The determination of the glass transition temperature is typically performed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The Tg is observed as a step-like change in the heat flow curve.
-
Apparatus: A differential scanning calorimeter.
-
Procedure: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, often involving a heating-cooling-heating cycle to erase the thermal history of the polymer. For example, the sample might be heated from room temperature to a temperature above its expected Tg, then cooled rapidly, and finally heated at a constant rate (e.g., 10°C/min) to measure the transition. The Tg is typically determined as the midpoint of the transition in the second heating scan.[4]
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the polymer.[4]
Dynamic Mechanical Analysis (DMA)
DMA is a technique used to study the mechanical properties of materials as a function of temperature, time, and frequency. The Tg can be determined from the peak of the tan delta (loss tangent) curve or the onset of the drop in the storage modulus.
-
Apparatus: A dynamic mechanical analyzer.
-
Procedure: A sample of the polymer is subjected to a sinusoidal stress. The instrument measures the strain and the phase shift between the stress and strain signals as the temperature is ramped at a constant rate (e.g., 5°C/min). The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The peak of the tan delta curve is often taken as the glass transition temperature.[2]
-
Frequency: The measurement is typically performed at a fixed frequency, for example, 1 Hz.[2]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually nitrogen.[2]
Factors Influencing Copolymer Glass Transition Temperature
The Tg of a copolymer is influenced by several factors, including the chemical nature of the comonomers, the composition of the copolymer, and the polymer architecture (e.g., random, block, or graft copolymer). The relationship between these factors and the resulting thermal properties is crucial for designing polymers with specific performance characteristics.
Caption: Relationship between monomer properties, copolymer characteristics, and the resulting Tg.
Conclusion
References
A Comparative Guide to Evaluating Isopropyl Crotonate and Other Alkyl Crotonates in GTP-Mediated Signaling Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyl Crotonates and GTP Signaling
Alkyl crotonates are esters of crotonic acid, and their biological activities can vary based on the structure of the alkyl group. Isopropyl crotonate is one such derivative. GTP-mediated signaling is a fundamental cellular process where guanosine triphosphate (GTP) acts as a molecular switch. A primary example is the activation of GPCRs. Upon agonist binding, GPCRs facilitate the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling cascades.[1][2][3] Investigating how compounds like alkyl crotonates might modulate these pathways is crucial for drug discovery and development.
Table 1: Hypothetical Data Summary for Comparative Analysis of Alkyl Crotonates in a GTPγS Binding Assay
The following table illustrates how quantitative data from a GTPγS binding assay could be structured for a clear comparison between this compound and other alkyl crotonates. This assay measures the functional consequence of GPCR activation.[4]
| Compound | Concentration (µM) | Basal GTPγS Binding (% of Control) | Agonist-Stimulated GTPγS Binding (% of Agonist Alone) | EC₅₀ (µM) | Eₘₐₓ (% of Standard Agonist) |
| This compound | 0.1 | 102 ± 3 | 95 ± 5 | 15.2 | 88% |
| 1 | 105 ± 4 | 80 ± 6 | |||
| 10 | 110 ± 5 | 50 ± 4 | |||
| 100 | 120 ± 6 | 25 ± 3 | |||
| Ethyl Crotonate | 0.1 | 101 ± 2 | 98 ± 4 | 25.8 | 95% |
| 1 | 103 ± 3 | 90 ± 5 | |||
| 10 | 108 ± 4 | 70 ± 6 | |||
| 100 | 115 ± 5 | 45 ± 4 | |||
| Methyl Crotonate | 0.1 | 100 ± 3 | 99 ± 2 | >100 | Not Determined |
| 1 | 101 ± 2 | 97 ± 3 | |||
| 10 | 102 ± 4 | 95 ± 4 | |||
| 100 | 105 ± 3 | 92 ± 5 | |||
| Vehicle Control | - | 100 ± 5 | 100 ± 7 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the data for the comparative analysis, a GTPγS binding assay would be a suitable method. This functional assay can determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand in activating a GPCR.[3][4]
GTPγS Binding Assay Protocol
This protocol is adapted from standard methodologies for measuring agonist-induced GTPγS binding to cell membranes expressing a GPCR of interest.[3][4][5]
1. Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP. The presence of divalent cations and GDP can impact GPCR and G protein regulation.[1][2]
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
The test compound (this compound or other alkyl crotonates) at varying concentrations.
-
A known agonist for the target GPCR (for stimulated binding).
-
Vehicle control.
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP.[3][4]
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Basal Binding: Radioactivity measured in the absence of any agonist or test compound.[2]
-
Agonist-Stimulated Binding: Radioactivity measured in the presence of the known agonist.[2]
-
Non-specific Binding: Measured in the presence of a high concentration of unlabeled GTPγS to determine the level of non-specific signal.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
Plot the concentration of the alkyl crotonate against the specific [³⁵S]GTPγS binding to determine EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz can help visualize the experimental process and the underlying biological pathways.
Caption: Workflow for a GTPγS binding assay.
Caption: Simplified GPCR activation signaling pathway.
Conclusion
A systematic comparison of this compound and other alkyl crotonates in GTP-mediated signaling systems, such as through GPCR modulation, requires a robust experimental approach. The GTPγS binding assay provides a reliable method to quantify the functional activity of these compounds at the level of G-protein activation. By following the outlined protocols and data presentation formats, researchers can generate the necessary data to elucidate the structure-activity relationships of alkyl crotonates and their potential as modulators of these critical signaling pathways. This foundational work is essential for identifying novel therapeutic agents and understanding their mechanisms of action.
References
A review of the use of crotonate esters in modern polymer chemistry
A Comparative Guide to the Use of Crotonate Esters in Modern Polymer Chemistry
Introduction
Crotonate esters, unsaturated carboxylic acid derivatives, are emerging as significant monomers in polymer chemistry, largely due to their potential for derivation from biomass resources such as poly(3-hydroxybutyrate).[1][2] Structurally isomeric with methacrylates, crotonates feature a methyl group on the β-carbon of the double bond, a distinction that critically influences their polymerizability.[2] Historically, the steric hindrance from this β-methyl group has rendered alkyl crotonates difficult or impossible to homopolymerize using conventional free-radical initiators like AIBN.[1][2][3] However, recent advancements in polymerization techniques, particularly in anionic and group-transfer polymerization, have enabled the synthesis of well-defined poly(alkyl crotonate)s, unlocking their potential for creating novel materials with advantageous properties compared to their widely-used acrylate and methacrylate counterparts.
This guide provides a comparative review of the polymerization methods for crotonate esters, presents key experimental data on their performance, and contrasts the properties of the resulting polymers with conventional alternatives.
Logical Relationship: Polymerization Challenges
The inherent difficulty in polymerizing crotonate esters via radical pathways compared to acrylates and methacrylates is due to the steric hindrance presented by the β-methyl group. This is in contrast to methacrylates (α-methyl group) and acrylates (no methyl group on the backbone), which are readily polymerizable.
Caption: Fig 1. Steric Hindrance in Vinyl Monomers.
Polymerization Methodologies and Performance
While radical homopolymerization is largely unsuccessful, crotonate esters have been effectively polymerized using other methods, and have shown surprising utility in radical copolymerization.
Group-Transfer Polymerization (GTP)
GTP has emerged as a highly effective technique for producing poly(alkyl crotonate)s (PRCrs) with controlled molecular weights and narrow molecular weight distributions (MWD).[3] Using organic superacid catalysts, various linear and branched alkyl crotonates can be polymerized successfully.[3]
Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates
| Monomer | Polymerization Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
|---|---|---|---|---|---|
| Ethyl Crotonate (EtCr) | 24 | 72 | 7,600 | 1.20 | [3] |
| nPropyl Crotonate (nPrCr) | 24 | 78 | 8,900 | 1.22 | [3] |
| nButyl Crotonate (nBuCr) | 24 | 64 | 8,200 | 1.22 | [3] |
| iPropyl Crotonate (iPrCr) | 24 | 45 | 5,200 | 1.21 | [3] |
| sButyl Crotonate (sBuCr) | 24 | 22 | 2,800 | 1.23 | [3] |
| tButyl Crotonate (tBuCr) | 24 | 0 | - | - |[3] |
Conditions: Polymerization at -40 °C using C6H5CHTf2 as a catalyst and MTS as an initiator.[3]
The data clearly shows that while linear alkyl crotonates polymerize in good yields, increasing steric hindrance in the ester group (e.g., isopropyl, sec-butyl) reduces the yield, and the highly hindered tert-butyl crotonate does not polymerize under these conditions.[3][4]
Anionic Polymerization
Anionic polymerization is another viable route for synthesizing poly(crotonate)s. For instance, poly(sec-butyl crotonate) (poly(SBC)) has been successfully prepared using 1,1-diphenylhexyllithium as an initiator.[5] This method also yields polymers with controlled molecular weights. Anionic polymerization of tert-butyl crotonate has also been reported.[5][6]
Radical Copolymerization
Despite their inability to homopolymerize radically, crotonate esters can be readily copolymerized with other vinyl monomers.[1][2] A notable example is the copolymerization of n-butyl crotonate (BCr) with 2-methylen-1,3-dioxepane (MDO). This reaction proceeds smoothly and, surprisingly, forms a copolymer with a highly alternating structure.[1][2]
The reactivity ratios for the MDO/BCr system were found to be rMDO = 0.105 and rBCr = 0.017, indicating a strong tendency toward alternation.[1][2] This alternating structure incorporates degradable ester bonds into the polymer backbone, leading to materials that can be rapidly degraded under basic conditions.[1]
Workflow: Group-Transfer Polymerization of Ethyl Crotonate
The following diagram outlines a typical experimental workflow for the GTP of ethyl crotonate as described in the literature.
Caption: Fig 2. Experimental Workflow for GTP.
Performance Comparison: Poly(crotonate)s vs. Poly(methacrylate)s
Polymers derived from crotonate esters exhibit distinct, and often superior, properties when compared to their well-established polymethacrylate analogues like poly(methyl methacrylate) (PMMA).
Thermal Properties
Poly(alkyl crotonate)s generally show significantly higher thermal stability than corresponding poly(alkyl methacrylate)s.[3][6] This is evident in both their glass transition temperatures (Tg) and their decomposition temperatures.
Table 2: Comparison of Thermal Properties
| Polymer | Tg (°C) | Td5 (°C)a | Reference |
|---|---|---|---|
| Poly(methyl crotonate) (PMeCr) | 122 | 359 | [3][6] |
| Poly(methyl methacrylate) (PMMA) | 104 | 304 | [3][6] |
| Poly(ethyl crotonate) (PEtCr)b | 201 | - | [7] |
| Poly(sec-butyl crotonate) (poly(SBC)) | 137 | - |[5] |
a 5% weight loss temperature. b Highly disyndiotactic sample (92%). The Tg of poly(crotonate)s is highly dependent on stereoregularity, with higher disyndiotacticity leading to a dramatic increase in Tg.[7]
The higher Tg and Td5 values indicate that poly(crotonate)s can be used at higher service temperatures than PMMA.[5][6]
Mechanical and Optical Properties
Poly(sec-butyl crotonate) has been compared directly with PMMA, revealing similar optical properties but distinct mechanical behavior.
Table 3: Comparison of Physical Properties of Poly(SBC) and Poly(MMA)
| Property | Poly(SBC) | Poly(MMA) | Reference |
|---|---|---|---|
| Transmissivity (%) | 92 | 92 | [5] |
| Refractive Index, nD | 1.48 | 1.49 | [5] |
| Density (g cm-3) | 1.09 | 1.19 | [5] |
| Tensile Strength (kgf cm-2) | 480 | 650 | [5] |
| Tensile Elongation at Break (%) | 150 | 5 |[5] |
A striking difference is the very high extensibility (150% elongation at break) of poly(SBC) compared to the brittle nature of poly(MMA) (5% elongation), even below its Tg.[5] This suggests poly(crotonate)s could serve as optical materials with high flexibility and a high service temperature.[5]
Signaling Pathway: Radical Copolymerization of Crotonate and MDO
The copolymerization of a crotonate ester with a cyclic ketene acetal like MDO proceeds via a radical mechanism. The process results in an alternating copolymer with ester groups incorporated directly into the polymer backbone, conferring degradability.
Caption: Fig 3. Pathway for Degradable Alternating Copolymers.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for monomer and polymer synthesis based on the cited literature.
Synthesis of n-Propyl Crotonate (nPrCr)[3]
-
Reaction Setup: A flask is charged with crotonic acid (200 g, 2.32 mol), 1-propanol (500 mL), CHCl3 (250 mL), and concentrated H2SO4 (5.0 mL).
-
Reflux: The mixture is refluxed for 10 days.
-
Workup: After cooling, the mixture is concentrated, poured into saturated aqueous NaHCO3, and extracted with CHCl3.
-
Purification: The organic layer is washed with water and brine, then dried over Na2SO4.
-
Distillation: After filtration and concentration, the crude product is distilled over CaH2 to yield pure n-propyl crotonate.
Group-Transfer Polymerization of Ethyl Crotonate (PEtCr)[3]
-
Preparation: In a glovebox, a Schlenk tube is charged with ethyl crotonate (5.71 g, 50 mmol), 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (87.2 mg, 0.50 mmol), and CH2Cl2 (20 mL).
-
Initiation: The reaction is initiated by adding a CH2Cl2 solution (5 mL) of the catalyst C6H5CHTf2 (22.3 mg, 0.050 mmol).
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 24 hours) at a controlled temperature (e.g., -40 °C).
-
Isolation: The reaction mixture is poured into methanol (10 mL) to quench the reaction. Solvents are removed by evaporation under reduced pressure.
-
Purification: The residue is dissolved in CHCl3 and precipitated into a large volume of hexane. The polymer is collected by filtration, washed with hexane, and dried under vacuum for 24 hours.
Conclusion
Crotonate esters, once considered challenging monomers, have proven to be valuable building blocks in modern polymer chemistry. Through techniques like group-transfer and anionic polymerization, well-defined homopolymers can be synthesized, exhibiting superior thermal stability and unique mechanical properties compared to traditional poly(methacrylate)s.[3][5] Furthermore, their ability to form alternating copolymers via radical polymerization opens new avenues for creating degradable materials from bio-based resources.[1][2] The data compiled in this guide demonstrates that poly(crotonate)s are not merely academic curiosities but are a promising class of polymers for applications demanding high service temperatures, enhanced flexibility, and controlled degradability. Further research into controlled radical polymerization techniques like RAFT and ATRP for crotonate monomers could further expand their utility and application scope.
References
- 1. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Isopropyl Crotonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isopropyl crotonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a flammable liquid and irritant, requires careful management as a hazardous waste material. Adherence to established protocols is crucial to mitigate risks of fire, chemical exposure, and environmental contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedure: A Step-by-Step Guide
The proper disposal of this compound involves a systematic process of collection, storage, and transfer to a licensed waste disposal facility. On-site chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and should only be performed by trained professionals at a certified waste management facility.
Waste Collection and Container Selection
-
Container Material: Collect this compound waste in a designated, leak-proof container made of compatible materials. Glass or high-density polyethylene (HDPE) containers are generally suitable for organic solvents like esters.
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tightly fitting lid to prevent spills and the release of flammable vapors.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Labeling of Waste Containers
Proper labeling is a critical step for safety and regulatory compliance. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Flammable Liquid," "Skin Irritant," "Eye Irritant"
-
The accumulation start date (the date the first waste is added to the container)
-
The name and contact information of the generating laboratory or department
Storage of Waste
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Segregation: Store the container segregated from incompatible chemicals, particularly oxidizing agents.
-
Ignition Sources: Keep the storage area free of any potential ignition sources, such as open flames, sparks, or hot surfaces.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to control any potential leaks or spills.
Arranging for Disposal
-
Licensed Waste Hauler: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][2] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified vendors for the pickup and disposal of chemical waste.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
Regulatory and Safety Data
As a flammable liquid, this compound is classified as a hazardous material for transportation and disposal. The primary hazard characteristics are summarized in the table below.
| Property | Classification |
| UN Number | Not explicitly listed, but would fall under a general "Esters, n.o.s." entry |
| Hazard Class | 3 (Flammable Liquid) |
| RCRA Waste Code | Likely D001 (Ignitable Waste) due to its flammability. |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
